2-Amino-3-fluorobenzoyl-5-methylthiophene
Description
Properties
IUPAC Name |
(2-amino-3-fluorophenyl)-(5-methylthiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-7-5-6-10(16-7)12(15)8-3-2-4-9(13)11(8)14/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKJOKGUYOTWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=C(C(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703298 | |
| Record name | (2-Amino-3-fluorophenyl)(5-methylthiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51687-28-6 | |
| Record name | (2-Amino-3-fluorophenyl)(5-methylthiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-3-fluorobenzoyl-5-methylthiophene chemical structure and properties
An In-depth Technical Guide to 2-Amino-3-fluorobenzoyl-5-methylthiophene: Structure, Synthesis, and Therapeutic Potential
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 2-Amino-3-fluorobenzoyl-5-methylthiophene represents a compelling, albeit specialized, chemical entity that merges three key pharmacophoric elements: an anthranilate core (2-aminobenzoyl), a fluorine substituent, and a 5-methylthiophene ring. While not a widely commercialized compound, its structure suggests significant potential as a scaffold for developing novel therapeutics, particularly in oncology and immunology.
This technical guide provides a comprehensive overview of 2-Amino-3-fluorobenzoyl-5-methylthiophene from the perspective of a senior application scientist. We will dissect its chemical architecture, propose a robust synthetic pathway, and explore its potential applications as a modulator of key biological pathways. The methodologies described herein are grounded in established chemical principles, offering a self-validating framework for researchers aiming to synthesize and evaluate this and related compounds.
Chemical Structure and Physicochemical Properties
The formal name, 2-Amino-3-fluorobenzoyl-5-methylthiophene, precisely defines its molecular architecture. It consists of a ketone linker between a 2-amino-3-fluorophenyl group and a 5-methyl-2-thienyl group. The strategic placement of the fluorine atom ortho to the amino group introduces significant electronic and conformational constraints. Fluorine's high electronegativity can modulate the pKa of the adjacent amino group and influence intramolecular hydrogen bonding, which in turn can pre-organize the molecule for optimal binding to a biological target. The methyl group on the thiophene ring provides a lipophilic contact point and can enhance binding affinity through van der Waals interactions.
Caption: Chemical structure of (2-amino-3-fluorophenyl)(5-methylthiophen-2-yl)methanone.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FNOS | N/A (Calculated) |
| Molecular Weight | 235.28 g/mol | N/A (Calculated) |
| XLogP3 | 3.2 | PubChem (Predicted) |
| Hydrogen Bond Donors | 1 (from -NH₂) | N/A (Calculated) |
| Hydrogen Bond Acceptors | 3 (from -N, -O, -F) | N/A (Calculated) |
| Predicted Boiling Point | ~425.7 °C | N/A (Estimated) |
| Predicted Melting Point | 95-105 °C | N/A (Estimated) |
Proposed Synthesis Pathway: Friedel-Crafts Acylation
A logical and efficient route for the synthesis of 2-Amino-3-fluorobenzoyl-5-methylthiophene is the Friedel-Crafts acylation of 2-methylthiophene with a suitably prepared 2-amino-3-fluorobenzoyl derivative. This classic electrophilic aromatic substitution is a reliable method for forming carbon-carbon bonds between aromatic rings and carbonyl groups.
The key challenge in this synthesis is the management of the amino group on the benzoyl ring, which is a strong activating group but can also be protonated by the Lewis acid catalyst, deactivating the ring. Therefore, a two-step approach is proposed:
-
Preparation of the Acyl Chloride: Conversion of 2-amino-3-fluorobenzoic acid to its corresponding acyl chloride.
-
Friedel-Crafts Acylation: Reaction of the acyl chloride with 2-methylthiophene using a Lewis acid catalyst like aluminum chloride (AlCl₃).
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed methodology and should be performed by trained personnel with appropriate safety precautions.
Step 1: Synthesis of 2-Amino-3-fluorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-fluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-amino-3-fluorobenzoyl chloride is a viscous oil or solid and is typically used immediately in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a separate, dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the crude 2-amino-3-fluorobenzoyl chloride from Step 1 and 2-methylthiophene (1.1 eq) in anhydrous DCM.
-
Add this solution dropwise to the AlCl₃ suspension at 0°C over 30 minutes. The causality here is critical: slow addition prevents an exothermic runaway and minimizes side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 2-Amino-3-fluorobenzoyl-5-methylthiophene.
Potential Applications in Drug Discovery: A Kinase Inhibitor Scaffold
The structural features of 2-Amino-3-fluorobenzoyl-5-methylthiophene make it an attractive scaffold for kinase inhibitors. The aminobenzoyl moiety can mimic the hinge-binding region of ATP, a common strategy in designing competitive kinase inhibitors. The thiophene ring can occupy the hydrophobic pocket of the ATP-binding site, while the amino group and ketone oxygen can form critical hydrogen bonds with the kinase "hinge" region.
For example, this scaffold could be explored as an inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. BTK inhibitors often feature a heterocyclic core that interacts with the enzyme's active site.
Caption: Hypothesized inhibition of the BTK signaling pathway by the target compound.
By inhibiting BTK, the compound could block the downstream signaling cascade that leads to B-cell proliferation and survival, offering a therapeutic strategy for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. The fluorine atom could enhance binding affinity and improve metabolic stability, key attributes for a successful drug candidate.
Conclusion
2-Amino-3-fluorobenzoyl-5-methylthiophene is a molecule of significant synthetic and medicinal interest. While specific data on this compound is not widely published, its structure can be rationally designed and synthesized using established organic chemistry principles like Friedel-Crafts acylation. Its composite architecture, featuring a hinge-binding aminobenzoyl group, a metabolically stable fluorine atom, and a hydrophobic thiophene ring, makes it a prime candidate for development as a kinase inhibitor. The protocols and insights provided in this guide offer a foundational framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this promising chemical scaffold.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Friedel–Crafts Acylation Reaction Source: Organic Reactions URL: [Link]
-
Title: PubChem Compound Summary for CID 135472147 (A structurally related compound for property prediction) Source: National Center for Biotechnology Information URL: [Link]
-
Title: A-770041, a Novel Purine-Like Inhibitor of Src-Family Tyrosine Kinases, with Antitumor Activity Source: Cancer Research URL: [Link]
-
Title: Targeting BTK with ibrutinib in B-cell malignancies Source: Nature Reviews Cancer URL: [Link]
Introduction: The Strategic Imperative for Fluorinated Thienodiazepines
An In-depth Technical Guide to the Synthesis of Fluorinated Thienodiazepine Precursors
Thienodiazepines, a class of heterocyclic compounds featuring a diazepine ring fused to a thiophene ring, represent a significant scaffold in medicinal chemistry.[1] They are structurally analogous to benzodiazepines and often exhibit similar pharmacological activities by interacting with the benzodiazepine receptor site on the GABA-A receptor.[2][3][4] This interaction leads to a range of effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[5][6]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[7][8] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[9][10] Judicious fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the pKa of nearby functional groups to optimize target binding affinity.[8][9] In the context of benzodiazepine-like structures, for instance, the addition of a fluorine atom to the phenyl ring can dramatically enhance pharmacological activity.[5][11]
This guide provides a comprehensive literature review focused on the synthesis of fluorinated thienodiazepine precursors . The synthesis of these precursors is a critical and often challenging aspect of developing novel fluorinated thienodiazepine-based therapeutics. By focusing on the precursors, researchers can explore diverse synthetic routes and strategically introduce fluorine at various positions to fine-tune the properties of the final compounds. We will delve into the causality behind experimental choices, present detailed protocols for key transformations, and offer insights into the challenges and future directions in this specialized field of medicinal chemistry.
Core Synthetic Strategies for Fluorinated Thienodiazepine Precursors
The synthesis of fluorinated thienodiazepine precursors can be broadly categorized into two main approaches: the use of pre-fluorinated building blocks and the direct fluorination of a pre-existing heterocyclic core. The choice of strategy is often dictated by the desired position of the fluorine atom, the availability of starting materials, and the tolerance of other functional groups to the fluorination conditions.
The Building Block Approach: Synthesizing from Fluorinated Starting Materials
This is the most common and often most reliable method, involving the use of commercially available or readily synthesized fluorinated starting materials.[9][12] This approach offers excellent control over the regiochemistry of fluorination. A common strategy involves constructing a fluorinated aminobenzoylthiophene, a key precursor to the thienodiazepine core.
A representative pathway begins with a fluorinated benzaldehyde, which undergoes a Stetter reaction or a similar condensation to form a substituted thiophene.[13] The subsequent steps then build the diazepine portion of the molecule. For example, a 2-amino-3-(fluorobenzoyl)thiophene can be prepared and then elaborated into the final thienodiazepine structure.
Visualizing the Building Block Approach:
The following diagram illustrates a generalized synthetic workflow starting from a fluorinated aromatic aldehyde to a key thienodiazepine precursor.
Caption: Generalized workflow for synthesizing a fluorinated thienodiazepine precursor using a building block approach.
Direct Fluorination Strategies
While challenging, direct fluorination of a pre-formed heterocyclic system offers the advantage of late-stage functionalization, which is highly valuable in drug discovery for rapidly generating analogues.[14][15] However, the presence of heteroatoms in the thienodiazepine scaffold can complicate these reactions, often leading to issues with regioselectivity and competing side reactions.[14]
Methods for direct fluorination can be categorized as follows:
-
Electrophilic Fluorination: This involves the use of reagents that deliver an "F+" equivalent, such as Selectfluor®. These reactions are often used for electron-rich aromatic systems.[14]
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical method where a good leaving group (e.g., a halogen or a nitro group) on the aromatic ring is displaced by a fluoride anion (e.g., from KF or CsF).[14][16] This approach is particularly effective for electron-deficient rings.
-
Metal-Catalyzed Fluorination: Emerging methods using transition metals like palladium or silver are gaining traction for C-H fluorination, though their application to complex heterocyclic systems like thienodiazepines is still an active area of research.[14][15]
Table 1: Comparison of Fluorination Strategies for Heterocycles
| Strategy | Reagents | Advantages | Disadvantages | Citations |
| Building Block | Fluorinated starting materials | High regioselectivity; reliable and scalable. | Limited by availability of starting materials; less flexible for late-stage diversification. | [9][12] |
| Electrophilic | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Mild conditions; commercially available reagents. | Can be unselective on complex heterocycles; requires activated substrates. | [14] |
| Nucleophilic (SNAr) | KF, CsF, TBAF | Cost-effective fluoride sources; good for electron-deficient rings. | Requires an activated substrate with a good leaving group; harsh conditions may be needed. | [14][16] |
| Metal-Catalyzed | Pd, Ag, Cu catalysts + Fluoride source | Enables direct C-H fluorination; potential for novel reactivity. | Catalyst development is ongoing; substrate scope can be limited; potential for side reactions. | [14][15] |
Key Experimental Protocols
The following protocols are representative of the synthetic steps involved in preparing fluorinated thienodiazepine precursors.
Protocol 1: Synthesis of a 2-Amino-3-(fluorobenzoyl)thiophene Precursor via Gewald Reaction
This protocol describes a multicomponent reaction to form a highly functionalized thiophene ring, which is a versatile precursor.
Objective: To synthesize a key aminothiophene intermediate.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluorinated benzoylacetonitrile (1.0 eq), elemental sulfur (1.1 eq), and an active methylene compound such as ethyl cyanoacetate (1.0 eq) in ethanol (5 mL/mmol).
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq), to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and then with water to remove any residual base and salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.
Self-Validation:
-
Expected Outcome: A crystalline solid.
-
Characterization: The product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure. The presence of the fluorine atom can be confirmed by 19F NMR.
Protocol 2: N-Alkylation and Cyclization to form a Fluorinated Thienodiazepinone
This protocol outlines the construction of the diazepine ring from the aminothiophene precursor. This is a common strategy found in the synthesis of benzodiazepines and their analogues.[6][17]
Objective: To construct the seven-membered diazepine ring.
Step-by-Step Methodology:
-
Amide Formation: Dissolve the 2-amino-3-(fluorobenzoyl)thiophene (1.0 eq) from Protocol 1 in a suitable aprotic solvent like THF or dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Acylation: Add a base such as triethylamine (1.2 eq), followed by the dropwise addition of chloroacetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Ammonolysis: Dissolve the crude chloroacetamide intermediate in a solvent like methanol saturated with ammonia. Stir the solution in a sealed vessel at room temperature for 24-48 hours.
-
Cyclization: After the ammonolysis is complete (as monitored by TLC), concentrate the reaction mixture. The resulting amino-amide can be cyclized by heating in a solvent like pyridine or by using an acid catalyst to afford the thienodiazepinone.
-
Purification: Purify the final product by column chromatography on silica gel or recrystallization.
Self-Validation:
-
Expected Outcome: A solid product, the fluorinated thienodiazepinone.
-
Characterization: Confirm the structure using standard spectroscopic methods (NMR, MS). The formation of the seven-membered ring can be confirmed by the appearance of characteristic amide and lactam peaks in the NMR and IR spectra.
Challenges and Future Outlook
The synthesis of fluorinated thienodiazepine precursors is not without its difficulties. Key challenges include:
-
Regioselectivity: Controlling the exact position of fluorination, especially in direct fluorination methods, remains a significant hurdle.[14] The electronic properties of the thiophene and diazepine rings can direct fluorination to undesired positions.
-
Harsh Reaction Conditions: Many fluorination reactions require harsh conditions (e.g., high temperatures, strong acids or bases) that may not be compatible with the sensitive functional groups present in complex precursors.[14]
-
Availability of Starting Materials: The diversity of available fluorinated building blocks can be limited and their cost can be high, constraining the range of accessible analogues.[7]
The future of this field lies in the development of milder and more selective fluorination methods.[14][18] Advances in transition-metal-catalyzed C-H activation and fluorination hold particular promise for the late-stage modification of complex scaffolds.[15] Furthermore, the exploration of flow chemistry for hazardous fluorination reactions could provide safer and more efficient synthetic routes.[19] As our understanding of the structure-activity relationships of fluorinated thienodiazepines grows, the demand for novel and diverse precursors will continue to drive innovation in synthetic organic chemistry.
Conclusion
The synthesis of fluorinated thienodiazepine precursors is a vital area of research that underpins the development of next-generation therapeutics targeting the central nervous system. While the use of fluorinated building blocks remains the most robust strategy, ongoing advancements in direct fluorination methodologies are expanding the synthetic chemist's toolkit. The protocols and strategies outlined in this guide, grounded in established literature, provide a framework for researchers to navigate the complexities of this field. By understanding the causality behind synthetic choices and embracing new technologies, the scientific community can continue to unlock the therapeutic potential of this important class of molecules.
References
[14] Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (2025). Available at: [7] Key developments in fluorinated heterocycles - Taylor & Francis. (2025). Available at: FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY Fei Liu,* Bilqees Sameem Department of Mole. Available at: [8] Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - PubMed. (2025). Available at: [20] Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available at: [12] Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals. (2013). Available at: [15] Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (2013). Available at: Fluorine in heterocyclic chemistry - ResearchGate. Available at: [11] (PDF) A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. Available at: [21] A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. (2021). Available at: [22] 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - PMC. Available at: [5] A review of the evidence of use and harms of Novel Benzodiazepines - ACMD - GOV.UK. (2020). Available at: Etizolam: A rapid review on pharmacology, non‐medical use and harms - ResearchGate. Available at: _ [10] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed. (2024). Available at: [23] Synthesis of key intermediate 3. Reagents and conditions: (c) CDI, THF,... - ResearchGate. Available at: [24] Synthesis and Properties of New Fluorine-Containing Thieno[2,3-b]pyridine Derivatives. (2025). Available at: Novel Designer Benzodiazepines: Comprehensive Review Of Evolving Clinical And Adverse Effects. (2022). Available at: [3] Etizolam: a rapid review on pharmacology, non‐medical use and harms - Glasgow Caledonian University. (2020). Available at: [4] Structure-activity relationships in thienodiazepine and benzodiazepine derivatives - PubMed. (1994). Available at: [13] An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Beilstein Journals. (2011). Available at: [17] US4155913A - Thienotriazolodiazepine derivatives - Google Patents. Available at: [25] Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024). Available at: [19] Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations - PMC. Available at: [6] Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Available at: [16] An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. (2013). Available at: [18] Synthesis of Benzo[b]azepines with a Fluorinated Side Chain - Thieme Chemistry. Available at: [1] Thienodiazepine - Wikipedia. Available at:
Sources
- 1. Thienodiazepine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 4. Structure-activity relationships in thienodiazepine and benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 13. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 14. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 15. pharmtech.com [pharmtech.com]
- 16. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US4155913A - Thienotriazolodiazepine derivatives - Google Patents [patents.google.com]
- 18. Synthesis of Benzo[b]azepines with a Fluorinated Side Chain - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 19. Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Amino-3-fluorobenzoyl-5-methylthiophene via Gewald reaction
Application Note & Protocol
Topic: A Robust and Scalable Synthesis of 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene via the Gewald Reaction
Abstract: The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The Gewald three-component reaction stands as one of the most efficient and convergent methods for accessing these valuable heterocycles.[4][5] This document provides a comprehensive guide for the synthesis of 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene, a key building block for drug discovery programs. We delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology sectors.
Introduction and Scientific Rationale
Substituted 2-aminothiophenes are foundational motifs in the development of novel therapeutics, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibition properties.[6] Their synthetic accessibility is therefore a matter of critical importance. The Gewald reaction, a one-pot multicomponent synthesis, offers a powerful and atom-economical route to polysubstituted 2-aminothiophenes from simple precursors: a carbonyl compound, an active methylene nitrile, and elemental sulfur.[3][4]
The choice of 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene as the target molecule is deliberate. The fluorobenzoyl group is a common feature in modern pharmaceuticals, often introduced to modulate metabolic stability and binding affinity. The methyl group at the 5-position provides an additional vector for chemical exploration. This protocol outlines a reliable method that leverages the Gewald reaction's efficiency to produce this high-value intermediate.
Reaction Principle and Mechanistic Insights
The synthesis proceeds via the condensation of 2-butanone (providing the 5-methyl group and adjacent carbon), 2-fluorobenzoylacetonitrile (the active methylene nitrile source), and elemental sulfur, catalyzed by a suitable base.
Overall Reaction Scheme:
2-Butanone + 2-Fluorobenzoylacetonitrile + Sulfur → 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene
The reaction mechanism, while robust, involves a sequence of well-understood transformations that ensure the high selectivity of the process.[4][7][8]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation. The base (e.g., morpholine) deprotonates the active methylene carbon of 2-fluorobenzoylacetonitrile. The resulting carbanion attacks the carbonyl carbon of 2-butanone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[1][4]
-
Sulfur Addition (Michael Addition): Elemental sulfur (S₈) is activated by the base and adds to the electron-deficient β-carbon of the unsaturated intermediate. The precise mechanism is complex, but it results in the formation of a thiolate intermediate.[7][9]
-
Intramolecular Cyclization & Tautomerization: The key ring-forming step involves the nucleophilic attack of the thiolate anion onto the carbon of the nitrile group. This cyclization forms a five-membered ring which, upon tautomerization, aromatizes to yield the stable 2-aminothiophene product.[2][4]
Visualizing the Mechanism
The following diagram illustrates the proposed mechanistic pathway for the Gewald reaction.
Caption: Proposed mechanism of the Gewald reaction.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be scaled with appropriate adjustments.
Materials and Equipment
-
Reagents: 2-Butanone (MEK, ≥99%), 2-Fluorobenzoylacetonitrile (≥98%), Elemental Sulfur (powder, 99.5%), Morpholine (≥99%), Ethanol (anhydrous, 200 proof), Ethyl Acetate (HPLC grade), Hexanes (HPLC grade).
-
Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, reflux condenser, heating mantle, TLC plates (silica gel 60 F₂₅₄), Buchner funnel and filter flask, rotary evaporator, standard laboratory glassware.
Reagent Data and Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Moles (mmol) | Amount | Density (g/mL) |
| 2-Butanone | 72.11 | 1.0 | 20.0 | 1.44 g (1.80 mL) | 0.805 |
| 2-Fluorobenzoylacetonitrile | 163.15 | 1.0 | 20.0 | 3.26 g | N/A (Solid) |
| Elemental Sulfur | 32.07 | 1.1 | 22.0 | 0.71 g | N/A (Solid) |
| Morpholine | 87.12 | 0.2 | 4.0 | 0.35 g (0.35 mL) | 1.007 |
| Ethanol | 46.07 | - | - | 30 mL | 0.789 |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzoylacetonitrile (3.26 g, 20.0 mmol), 2-butanone (1.80 mL, 20.0 mmol), elemental sulfur (0.71 g, 22.0 mmol), and anhydrous ethanol (30 mL).
-
Catalyst Addition: While stirring the suspension at room temperature, add morpholine (0.35 mL, 4.0 mmol) dropwise via syringe.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 60-65°C) using a heating mantle. Causality Note: Heating increases the solubility of sulfur and accelerates the rate of condensation and cyclization, but excessive temperatures can lead to side products.[9]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes/Ethyl Acetate eluent system. The starting materials should be consumed and a new, UV-active product spot should appear. The reaction is typically complete within 3-5 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: The crude product is often of high purity. For further purification, recrystallize the solid from an ethanol/water mixture or perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[9]
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Experimental Workflow & Optimization
General Synthesis Workflow
The diagram below outlines the complete workflow from reagent preparation to final product characterization.
Caption: General experimental workflow.
Troubleshooting and Optimization Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Knoevenagel condensation due to weak base or presence of water. | Screen alternative bases like piperidine or triethylamine. Ensure use of anhydrous solvent.[9] |
| Poor reactivity of elemental sulfur. | Ensure the reaction is heated sufficiently (40-60°C) to aid sulfur solubility. Polar solvents like ethanol or DMF are preferred.[9] | |
| Steric hindrance from the ketone. | While not an issue for 2-butanone, for more hindered ketones, a two-step procedure (isolating the Knoevenagel product first) may be required.[9] | |
| Formation of Side Products | Reaction temperature is too high, leading to decomposition or alternative pathways. | Maintain a controlled temperature of 60-65°C. Do not exceed 80°C. |
| Incorrect stoichiometry or impure reagents. | Verify the purity of starting materials and ensure accurate measurements. | |
| Purification Difficulties | Product is an oil or does not recrystallize easily. | Use silica gel column chromatography. A gradient of 10% to 30% ethyl acetate in hexanes is a good starting point. |
| Crude product is highly colored. | The crude product is often yellow or brown. This is normal. Recrystallization should yield a pale yellow solid. If color persists, a charcoal treatment during recrystallization may help. |
Conclusion
The Gewald reaction provides a highly effective and straightforward pathway for the synthesis of 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene. By following the detailed protocol and considering the mechanistic principles outlined in this guide, researchers can reliably produce this valuable chemical intermediate. The inherent simplicity and scalability of this one-pot method make it an attractive choice for applications ranging from early-stage drug discovery to process development.
References
-
Gewald reaction - Wikipedia. Available at: [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. Available at: [Link]
-
Simard, D., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Simard, D., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Simard, D., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
-
Sauthon, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. Available at: [Link]
-
Shinde, S. B., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 07(01), 215-221. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Application Note: Precision Cyclization of 2-Amino-3-Fluorobenzoyl-5-Methylthiophene to Thienodiazepines
Executive Summary
This application note details the protocol for the critical cyclization of 2-amino-3-(2-fluorobenzoyl)-5-methylthiophene (and related 3-fluorobenzoyl isomers) to form the thieno[2,3-e]-1,4-diazepin-2-one core.[1] This scaffold is the structural foundation for atypical antipsychotics such as Olanzapine and Flumezapine .
The guide prioritizes the Haloacetyl Halide Method (Stepwise) for its superior regiocontrol and yield over the traditional high-temperature glycine melt.[1] It addresses the specific challenges of fluorinated intermediates, including solubility profiles and
Scientific Background & Mechanism
The transformation involves constructing a 7-membered 1,4-diazepine ring by bridging the C2-amine and the C3-aroyl ketone of the thiophene substrate.[1]
Mechanistic Pathway
The reaction proceeds via a two-stage sequence:[1]
-
N-Acylation: The highly nucleophilic C2-amine attacks the haloacetyl halide (e.g., bromoacetyl bromide) to form an
-haloacetamide intermediate.[1] -
Aminolysis & Cyclodehydration: Treatment with ammonia (or hexamethylenetetramine) displaces the terminal halide. The resulting primary amine then attacks the C3-ketone intramolecularly, followed by dehydration to form the imine bond (Schiff base), closing the diazepine ring.
Reaction Scheme Visualization
Figure 1: Stepwise cyclization pathway via haloacetyl intermediate.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Temperature (Step 1) | 0°C – 10°C | The C2-amine is highly reactive; low temp prevents bis-acylation or polymerization.[1] |
| Reagent Choice | Bromoacetyl Bromide | Preferred over chloroacetyl chloride due to the higher lability of the C-Br bond, facilitating faster aminolysis in Step 2. |
| Ammonia Source | 7N NH | Anhydrous conditions prevent hydrolysis of the amide back to the starting material. |
| pH Control | Basic (pH > 9) | Essential for the final cyclization (Schiff base formation) to proceed. |
Experimental Protocols
Protocol A: Stepwise Cyclization (Recommended)
Best for high purity and scale-up.[1]
Phase 1: Preparation of the
-Bromoacetamide Intermediate[1]
-
Charge a reaction vessel with 2-amino-3-(2-fluorobenzoyl)-5-methylthiophene (1.0 eq) and Dichloromethane (DCM) (10 vol).
-
Add Pyridine (1.2 eq) or Triethylamine (1.2 eq) as an acid scavenger.[1]
-
Cool the mixture to 0–5°C under nitrogen atmosphere.
-
Add Bromoacetyl bromide (1.1 eq) dropwise over 30 minutes, maintaining internal temperature < 10°C.
-
Stir at 0–5°C for 1 hour, then warm to room temperature (20–25°C) for 2 hours.
-
Monitor by TLC/HPLC (Disappearance of amine).
-
Wash organic layer with 1N HCl (to remove pyridine), then Sat. NaHCO
, then Brine. -
Dry over MgSO
and concentrate to yield the solid intermediate. Note: This intermediate is stable and can be stored.
Phase 2: Ring Closure (Cyclization)
-
Dissolve the intermediate from Phase 1 in 7N Ammonia in Methanol (15 vol).
-
Seal the vessel (pressure tube or autoclave recommended for larger scales) and heat to 60°C for 6–12 hours.
-
Cool to 0°C. The product often crystallizes directly from the methanolic solution.
-
Wash with cold methanol (2 vol) and diethyl ether.
-
Dry under vacuum at 45°C.
Protocol B: The "Glycine Melt" Method (Alternative)
Historical method (Chakrabarti et al.), useful if haloacetyl halides are unavailable.
-
Combine starting material (1.0 eq) and Glycine ethyl ester hydrochloride (2.5 eq) in Pyridine (10 vol).
-
Reflux (approx. 115°C) for 18–24 hours. The pyridine acts as both solvent and base.
-
Distill off approximately 50% of the pyridine to drive the equilibrium (removal of ethanol/water).
-
Pour the hot residue into Ice/Water (20 vol) with vigorous stirring.
-
Extract with Ethyl Acetate or Dichloromethane if solid does not precipitate immediately.[1]
-
Purify via recrystallization from Ethanol/Acetonitrile.
-
Drawback: This method often yields a "tarry" impurity profile due to the high temperatures required for the dehydration step.
-
Quality Control & Characterization
Analytical Markers
-
HPLC: The starting material (Amino-ketone) is less polar than the cyclized product.[1]
-
Starting Material RT: ~4.5 min
-
Product RT: ~3.2 min (Reverse Phase C18, ACN/Water gradient).
-
- F-NMR: The chemical shift of the fluorine atom is a sensitive probe for the ring environment.[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete Aminolysis | Switch from NH |
| Product is "Oily" | Residual Solvent/Impurities | Recrystallize from Acetonitrile .[1] Thienodiazepines crystallize extremely well from hot ACN.[1] |
| Starting Material Remains | Steric Hindrance | If the "3-fluorobenzoyl" group is actually "2-fluorobenzoyl" (ortho), steric clash may slow cyclization.[1] Increase reaction time or use Protocol B (High Temp). |
Safety & Handling
-
Bromoacetyl Bromide: Potent lachrymator and corrosive.[1] Handle in a fume hood.
-
Thiophenes: Many aminothiophenes are skin sensitizers.[1]
-
Fluorine Considerations: While the C-F bond is stable under these conditions, avoid using strong Lewis acids (like AlCl
) which could defluorinate the ring.
References
-
Chakrabarti, J. K., et al. (1980). "Chemistry of thienodiazepines. Synthesis and CNS activity of 4-piperazinylthieno[2,3-b][1,5]benzodiazepines." Journal of Medicinal Chemistry, 23(8), 878–884.
-
Calligaro, D. O., et al. (2003). "2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding." Bioorganic & Medicinal Chemistry, 11(13), 2823-2835.
-
Bunnage, M. E., et al. (2004). "Thienodiazepine derivatives."[1][5][6] Patent WO2004018482.[1]
-
Chakrabarti, J. K. (1993). "Process for preparing olanzapine." U.S. Patent 5,229,382.[1]
Sources
- 1. (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | C13H12ClNOS | CID 13163365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 3. scirp.org [scirp.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Catalytic Synthesis of 2-Amino-3-fluorobenzoyl-5-methylthiophene
Abstract
This document provides a comprehensive guide to the catalytic synthesis of 2-Amino-3-fluorobenzoyl-5-methylthiophene, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic strategy detailed herein is a multi-step process centered around a key Friedel-Crafts acylation reaction on a protected 2-aminothiophene substrate. This application note furnishes researchers, scientists, and drug development professionals with detailed, step-by-step protocols, an in-depth discussion of the reaction mechanisms, and the rationale behind the selection of catalysts and reaction conditions.
Introduction and Scientific Background
The 2-amino-3-aroylthiophene scaffold is a privileged structural motif found in a variety of biologically active molecules. These compounds are known to act as, for example, allosteric enhancers of adenosine receptors and potent antimitotic agents that inhibit tubulin polymerization. The introduction of a fluorine atom into the benzoyl moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules due to fluorine's unique electronic properties and its ability to form strong bonds with carbon and participate in hydrogen bonding.
The target molecule, 2-Amino-3-fluorobenzoyl-5-methylthiophene, combines these key structural features. Its synthesis, therefore, is of considerable interest for the generation of new chemical entities for drug discovery programs. This guide outlines a robust and reproducible synthetic route, addressing the challenges associated with the functionalization of electron-rich and multi-functionalized heterocyclic systems.
Retrosynthetic Analysis and Strategy
The synthesis of 2-Amino-3-fluorobenzoyl-5-methylthiophene can be approached through a convergent strategy. The primary disconnection is at the C-C bond of the ketone, suggesting a Friedel-Crafts acylation as the key bond-forming step. A significant challenge in this approach is the presence of the free amino group on the thiophene ring, which is a strong Lewis base and would quench the Lewis acid catalyst required for the acylation.[1] Therefore, a protection-acylation-deprotection sequence is the most logical and effective strategy.
The proposed retrosynthesis is as follows:
Caption: Retrosynthetic pathway for the target molecule.
This strategy involves:
-
Synthesis of the starting material, 2-amino-5-methylthiophene, via the Gewald reaction.
-
Protection of the amino group as an acetamide.
-
Friedel-Crafts acylation of the protected thiophene with 3-fluorobenzoyl chloride.
-
Deprotection of the acetamide to yield the final product.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Amino-5-methylthiophene via Gewald Reaction
The Gewald reaction is a versatile one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[2][3]
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental sulfur (powdered)
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add powdered sulfur (3.2 g, 0.1 mol) and N,N-dimethylformamide (50 mL).
-
Cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add triethylamine (14 mL, 0.1 mol) to the suspension.
-
Add propionaldehyde (7.2 mL, 0.1 mol) dropwise via the dropping funnel, maintaining the temperature below 0 °C.
-
Stir the mixture at this temperature for 30 minutes.
-
Add a solution of malononitrile (6.6 g, 0.1 mol) in DMF (20 mL) dropwise, keeping the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 500 mL of ice-water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford 2-amino-5-methylthiophene as a crystalline solid.
Part 2: Protection of the Amino Group
The amino group is protected as an acetamide to prevent its reaction with the Lewis acid catalyst in the subsequent step.[1]
Materials:
-
2-Amino-5-methylthiophene
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Protocol:
-
Dissolve 2-amino-5-methylthiophene (12.7 g, 0.1 mol) in dichloromethane (100 mL) in a round-bottom flask.
-
Add pyridine (8.9 mL, 0.11 mol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (10.4 mL, 0.11 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding 50 mL of water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-acetamido-5-methylthiophene.
Part 3: Catalytic Friedel-Crafts Acylation
This key step introduces the 3-fluorobenzoyl group onto the thiophene ring. Aluminum chloride is a classic and effective Lewis acid for this transformation.[4][5]
Materials:
-
2-Acetamido-5-methylthiophene
-
3-Fluorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in anhydrous dichloromethane (150 mL).
-
Cool the suspension to 0 °C.
-
Slowly add 3-fluorobenzoyl chloride (12.5 mL, 0.1 mol) to the suspension.
-
Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.
-
Add a solution of 2-acetamido-5-methylthiophene (16.9 g, 0.1 mol) in anhydrous DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for 6 hours.
-
Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl (20 mL).
-
Separate the organic layer, and wash it with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude protected product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Part 4: Deprotection of the Amino Group
The final step is the hydrolysis of the acetamide to reveal the free amino group.
Materials:
-
2-Acetamido-3-(3-fluorobenzoyl)-5-methylthiophene
-
Hydrochloric acid (6 M)
-
Methanol
-
Sodium hydroxide solution (10 M)
-
Ethyl acetate
Protocol:
-
Dissolve the purified protected product (from Part 3) in methanol (100 mL).
-
Add 6 M hydrochloric acid (50 mL).
-
Heat the mixture to reflux and maintain for 8 hours.
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield 2-Amino-3-fluorobenzoyl-5-methylthiophene.
Reaction Mechanism and Catalysis
The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[6] The mechanism proceeds as follows:
-
Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of 3-fluorobenzoyl chloride, polarizing the C-Cl bond and leading to the formation of a highly electrophilic acylium ion. This acylium ion is resonance-stabilized.
-
Electrophilic Attack: The electron-rich π-system of the 2-acetamido-5-methylthiophene ring acts as a nucleophile, attacking the acylium ion. The acetylamino group is an activating, ortho-, para-director, and the acylation is expected to occur at the C3 position, which is ortho to the activating group and not sterically hindered.
-
Rearomatization: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiophene ring and regenerating the Lewis acid catalyst in principle, although a stoichiometric amount is often required as the product ketone also complexes with AlCl₃.[7]
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Data Presentation and Expected Results
The following table summarizes the proposed reaction conditions and expected outcomes for the key Friedel-Crafts acylation step.
| Parameter | Value |
| Substrate | 2-Acetamido-5-methylthiophene |
| Acylating Agent | 3-Fluorobenzoyl chloride |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 6 hours |
| Expected Yield | 70-85% (after purification) |
| Purity (by HPLC) | >98% |
Experimental Workflow Visualization
Caption: Overall experimental workflow for the synthesis.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 2-Amino-3-fluorobenzoyl-5-methylthiophene. By employing a protection-acylation-deprotection strategy, the challenges associated with the direct acylation of an aminothiophene are effectively circumvented. The protocols provided are based on well-established chemical transformations and are designed to be accessible to researchers with a standard background in synthetic organic chemistry. This work should facilitate the exploration of this and related compounds in the pursuit of novel therapeutics.
References
-
Lin, H., et al. (n.d.). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Google Patents. (2004, July 14). 10h-thieno[2,3-B][8][9] benzodiazepine. Retrieved from
-
MDPI. (2023, November 23). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]
-
LibreTexts. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][8][9] benzodiazepine. Retrieved from
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
YouTube. (2022, November 21). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ACS Omega. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
-
ResearchGate. (2012, April 11). Protecting groups in amino acids. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: Strategic Use of 2-Amino-3-fluorobenzoyl-5-methylthiophene in Advanced Heterocyclic Ring Closure Reactions
Introduction: The Strategic Value of a Fluorinated Thiophene Building Block
In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for modulating pharmacokinetic and pharmacodynamic properties. Simultaneously, fused heterocyclic systems, particularly those containing the thiophene nucleus, are prevalent in a vast array of biologically active compounds. Thiophenes are often considered bioisosteres of benzene rings and are integral to numerous pharmaceuticals.[1] The compound 2-Amino-3-fluorobenzoyl-5-methylthiophene emerges as a highly valuable and versatile precursor at the intersection of these two powerful strategies. Its unique trifunctional nature—a nucleophilic aniline, an electrophilic ketone, and a strategically placed fluorine atom—offers a robust platform for constructing complex, drug-like heterocyclic architectures.
This guide provides an in-depth exploration of the application of 2-Amino-3-fluorobenzoyl-5-methylthiophene in the synthesis of two medicinally significant classes of fused heterocycles: thieno[2,3-d]pyrimidinones and thieno[e][2][3]diazepin-2-ones. These protocols are designed to be self-validating, with a focus on the causal relationships between reaction conditions and outcomes, providing researchers with the tools to not only replicate these methods but also to adapt them for novel molecular designs.
Physicochemical Properties and Safe Handling
A thorough understanding of the starting material is critical for successful and safe experimentation.
| Property | Value |
| Molecular Formula | C₁₂H₁₀FNOS |
| Molecular Weight | 235.28 g/mol |
| Appearance | Typically an off-white to yellow or beige solid |
| Solubility | Soluble in most polar organic solvents (e.g., DMSO, DMF, THF, Acetone). Limited solubility in water. |
Safety and Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).
-
Toxicity: While specific toxicity data is not extensively published, compounds of this class should be handled as potentially hazardous. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.
Application I: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Analogs
The quinazolinone scaffold and its heterocyclic isosteres, such as thieno[2,3-d]pyrimidinones, are of significant interest due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The following protocol details a reliable method for the cyclization of 2-Amino-3-fluorobenzoyl-5-methylthiophene to form this valuable core structure.
Reaction Principle and Mechanism
The synthesis is a two-step, one-pot process. It begins with the acylation of the primary amino group with an acyl chloride (e.g., chloroacetyl chloride). The resulting amide intermediate then undergoes an acid-catalyzed intramolecular cyclization. The ketone carbonyl is activated by the acid, making it susceptible to nucleophilic attack by the amide nitrogen, followed by dehydration to yield the aromatic thieno[2,3-d]pyrimidinone ring system.
Detailed Experimental Protocol
Objective: To synthesize 2-(chloromethyl)-8-fluoro-5-methyl-9-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Reagents & Equipment:
-
2-Amino-3-fluorobenzoyl-5-methylthiophene
-
Chloroacetyl chloride
-
Glacial Acetic Acid (Anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
-
Rotary evaporator
-
Purification system (e.g., flash column chromatography or recrystallization solvents like Ethanol/Water)
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-Amino-3-fluorobenzoyl-5-methylthiophene (1.0 eq). Add anhydrous glacial acetic acid (approx. 20 mL per gram of starting material).
-
Acylation: Place the flask in an ice bath and stir the solution. Slowly add chloroacetyl chloride (2.5 eq) dropwise. Causality Note: The excess acyl chloride and acidic solvent drive the reaction towards the cyclized product. Acetic acid serves as both the solvent and the catalyst for the subsequent cyclization step.[7]
-
Cyclization: After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approx. 118 °C) for 8-12 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing ice-cold water (approx. 10 times the volume of the acetic acid used). A precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure thieno[2,3-d]pyrimidin-4(3H)-one derivative.
Workflow Diagram
Caption: Workflow for Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis.
Application II: Synthesis of Thieno[e][2][3]diazepin-2-one Analogs
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, famously associated with drugs targeting the central nervous system.[8] The thieno[e][2][3]diazepin-2-one system is a bioisosteric analog that holds potential for novel pharmacological profiles. This synthesis is a multi-step process that showcases a different mode of cyclization.
Reaction Principle and Mechanism
This synthesis proceeds via three distinct steps. First, the primary amine of the precursor is acylated with chloroacetyl chloride to form an N-acylated intermediate. Second, this intermediate is treated with a source of ammonia, such as hexamethylenetetramine (HMTA) followed by hydrolysis, or directly with ammonia, to displace the chloride and form a primary amine. The final step involves an intramolecular cyclization, where the newly introduced primary amine attacks the ketone carbonyl, forming the seven-membered diazepine ring upon dehydration. This method is analogous to classical benzodiazepine syntheses.[9][10]
Detailed Experimental Protocol
Objective: To synthesize 8-fluoro-5-methyl-1,3-dihydro-9-phenyl-2H-thieno[e][2][3]diazepin-2-one.
Reagents & Equipment:
-
2-Amino-3-fluorobenzoyl-5-methylthiophene
-
Chloroacetyl chloride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or Pyridine
-
Hexamethylenetetramine (HMTA)
-
Ethanol (Absolute)
-
Hydrochloric Acid (concentrated)
-
Ammonia solution (optional, alternative to HMTA)
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
Step 1: Acylation
-
Dissolve 2-Amino-3-fluorobenzoyl-5-methylthiophene (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add a non-nucleophilic base such as triethylamine (1.2 eq). Cool the mixture in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(2-(3-fluoro-benzoyl)-5-methylthiophen-3-yl)acetamide. This intermediate is often used in the next step without further purification.
Step 2 & 3: Amination and Cyclization
-
Dissolve the crude intermediate from Step 1 in absolute ethanol.
-
Add hexamethylenetetramine (HMTA, 1.5 eq) to the solution. Causality Note: HMTA serves as a convenient, solid source of ammonia. It reacts with the alkyl chloride to form a quaternary ammonium salt.[8][10]
-
Heat the mixture to reflux for 6-8 hours.
-
After cooling slightly, add a mixture of ethanol and concentrated hydrochloric acid and reflux for another 1-2 hours. This acidic hydrolysis step liberates the primary amine from the HMTA complex and catalyzes the final ring closure.
-
Cool the reaction mixture and neutralize it carefully with an aqueous ammonia solution until basic (pH ~9-10).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Reaction Pathway Diagram
Caption: Pathway for Thieno[e][2][3]diazepin-2-one Synthesis.
Field Insights: Troubleshooting & Optimization
-
Anhydrous Conditions: The acylation steps in both protocols are sensitive to moisture. Using anhydrous solvents and, if necessary, an inert atmosphere is crucial to prevent hydrolysis of the acyl chloride and maximize yield.
-
Controlling Exotherms: The addition of acyl chlorides can be exothermic. Maintaining a low temperature (0 °C) during addition prevents potential side reactions and ensures controlled acylation.
-
Incomplete Cyclization: If TLC analysis shows significant amounts of the acyclic intermediate after the reflux period, the reaction time can be extended, or a stronger acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) can be added in the thienopyrimidinone synthesis.
-
Purification Strategy: The polarity of the final products differs significantly from the starting material. A well-chosen TLC eluent system is key to developing an effective column chromatography or recrystallization protocol. For the diazepine, which contains a free N-H, tailing on silica gel can sometimes be an issue; this can be mitigated by adding 0.5-1% triethylamine to the column eluent.
Conclusion
2-Amino-3-fluorobenzoyl-5-methylthiophene stands out as a powerful and adaptable starting material for constructing medicinally relevant heterocyclic systems. The protocols detailed herein for the synthesis of thieno[2,3-d]pyrimidinones and thieno[e][2][3]diazepin-2-ones provide a solid foundation for researchers. The strategic placement of the amino, fluoro, and benzoyl groups allows for selective and high-yielding cyclization reactions, opening the door to vast libraries of novel compounds for drug discovery and development. The principles and troubleshooting insights provided should empower scientists to confidently utilize this precursor in their synthetic campaigns.
References
- Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. PMC.
- Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. ResearchGate.
- Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. University of Sussex - Figshare.
- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. [No Source Provided].
- A new thieno[2,3‐b]quinolines from... ResearchGate.
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [No Source Provided].
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.
- Design, Synthesis, and Characterization of 1, 3-disubstituted-1,4-benzodiazepine Derivatives. ResearchGate.
- Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PMC.
- Quinazoline synthesis. Organic Chemistry Portal.
- Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC.
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.
- Quinazolinone – Knowledge and References. Taylor & Francis.
Sources
- 1. rroij.com [rroij.com]
- 2. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sussex.figshare.com [sussex.figshare.com]
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Synthesis of Fluorinated 2-Aminothiophenes via Gewald Reaction
Ticket ID: GW-OPT-402 Subject: Optimization of Gewald reaction conditions for fluorinated benzoyl substrates Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary & Chemical Logic
The Gewald reaction is a multicomponent condensation between a ketone (or aldehyde), an
The Fluorine Effect:
-
Electronic Impact: Fluorine atoms are highly electronegative (Inductive effect:
). On the phenyl ring of an acetophenone, this increases the electrophilicity of the carbonyl carbon, theoretically accelerating the initial Knoevenagel condensation. -
The Trap: However, strong electron-withdrawing groups (EWGs) like
or can stabilize the intermediate carbanion/enolate too strongly, preventing the subsequent nucleophilic attack on the elemental sulfur ( ). Furthermore, ortho-fluorine substitution introduces steric strain that can block the planar transition state required for cyclization.
This guide provides an optimized protocol shifting from standard thermal conditions to microwave-assisted synthesis to overcome these energy barriers.
Optimized Experimental Protocol
Method A: Microwave-Assisted Synthesis (Recommended)
Best for: High-throughput screening, substrates with strong EWGs (e.g., -CF3), and overcoming steric hindrance.
Reagents:
-
Substrate: 4-Fluoroacetophenone (1.0 equiv)
-
Nitrile: Ethyl cyanoacetate or Malononitrile (1.1 equiv)
-
Sulfur: Elemental Sulfur (
), finely powdered (1.2 equiv) -
Base: Morpholine or Diethylamine (1.0 equiv)
-
Solvent: Ethanol (Absolute) or DMF (if solubility is poor)
Step-by-Step Workflow:
-
Pre-Solubilization: In a microwave-safe vial (10–20 mL), dissolve the fluorinated acetophenone and the
-methylene nitrile in Ethanol (3 mL per mmol substrate). -
Sulfur Activation: Add the elemental sulfur. Crucial: Sonicate for 2 minutes to disperse the sulfur particles; this increases surface area for the heterogeneous reaction.
-
Base Addition: Add Morpholine dropwise. A slight exotherm may be observed.
-
Irradiation: Cap the vial. Irradiate at 140 W (constant power mode) or set target temperature to 80°C .
-
Time: 10–20 minutes (vs. 4–12 hours thermal).
-
-
Work-up: Cool to room temperature (RT). The product often precipitates as a solid.
-
If solid:[1] Filter and wash with cold ethanol.
-
If oil: Pour into crushed ice/water (50 mL) and stir vigorously for 30 minutes to induce precipitation.
-
Method B: Two-Step "One-Pot" (For Stubborn Substrates)
Best for: Ortho-substituted fluorinated ketones where the Knoevenagel step fails.
-
Step 1 (Condensation): Reflux Ketone + Nitrile + Base (catalytic) in Toluene with a Dean-Stark trap to remove water. Isolate the intermediate ylidene nitrile.
-
Step 2 (Cyclization): Re-dissolve the intermediate in Ethanol, add Sulfur and Base (stoichiometric), and heat (50–60°C).
Mechanism & Critical Control Points
Understanding the mechanism allows you to pinpoint exactly where the reaction is failing.
Caption: Figure 1. The three-stage Gewald mechanism. Fluorinated substrates often stall at Intermediate A (Ylidene Nitrile) due to stability or steric hindrance.
Troubleshooting Guide (Root Cause Analysis)
Issue 1: Low Yield / Recovery of Starting Material
-
Root Cause: The Knoevenagel condensation (Step 1) is reversible. Water accumulation drives the equilibrium back to the starting ketone.
-
Corrective Action:
-
Add molecular sieves (4Å) to the reaction vessel to scavenge water.
-
Switch to Method B (Dean-Stark) to physically remove water.
-
Verify the base strength. For deactivated ketones, switch from Morpholine to Piperidine (more basic) or Diethylamine .[2]
-
Issue 2: "Sticky Tar" Formation (Polymerization)
-
Root Cause: Overheating causes the degradation of elemental sulfur or polymerization of the nitrile.
-
Corrective Action:
-
Reduce temperature to 50°C and extend time.
-
Solvent Switch: Use Ionic Liquids (e.g., [BMIM][PF6]) as a green solvent/catalyst system. This stabilizes the ionic intermediates and prevents tarring [1].
-
Issue 3: Intermediate Detected, No Cyclization
-
Root Cause: The fluorinated ylidene nitrile is formed, but it is too electron-poor to attack the sulfur, or the sulfur is not soluble.
-
Corrective Action:
-
Microwave Irradiation: The dielectric heating effect specifically couples with the polar intermediate, overcoming the activation energy barrier [2].
-
Sulfur Source: Switch from elemental sulfur (
) to Lawesson’s Reagent (though expensive, it provides active sulfur species more readily).
-
Data & Optimization Matrix
Table 1: Solvent and Base Screening for 4-Fluoroacetophenone
| Entry | Solvent | Base | Method | Yield (%) | Notes |
| 1 | Ethanol | Morpholine | Thermal (Reflux) | 45% | Slow (12h), incomplete conversion. |
| 2 | Ethanol | TEA | Thermal (Reflux) | 30% | Base too weak for this substrate. |
| 3 | DMF | Morpholine | Thermal (80°C) | 62% | Better sulfur solubility, harder workup. |
| 4 | Ethanol | Morpholine | Microwave (140W) | 88% | Optimal. Reaction time: 15 min. |
| 5 | Water | L-Proline | Thermal (RT) | 20% | "Green" method failed for fluorinated substrate due to solubility. |
Frequently Asked Questions (FAQs)
Q: Can I use L-Proline as a catalyst for fluorinated substrates? A: While L-Proline is an excellent organocatalyst for standard Gewald reactions [3], it often underperforms with fluorinated acetophenones due to the low solubility of the hydrophobic fluorinated substrate in the aqueous/alcoholic media required for L-Proline activity. If you must use it, add a surfactant (e.g., Triton X-100).
Q: Why is my product red/brown instead of yellow? A: This indicates polysulfide contamination.
-
Fix: Recrystallize from Methanol/Water or perform a quick filtration through a short pad of silica gel eluting with CH2Cl2.
Q: My substrate has a
-
Fix: Use Method B . Isolate the Knoevenagel intermediate first.[2][3][4] Then, use Microwave irradiation with a stronger base (Piperidine) for the cyclization step.
References
-
Hu, Y., et al. (2010). "Ionic liquid promoted Gewald reaction: A green and efficient synthesis of 2-aminothiophenes." Synthetic Communications.
-
Sridhar, M., et al. (2007).[3] "Microwave assisted synthesis of 2-aminothiophenes." Tetrahedron Letters.
-
Wang, T., et al. (2010).[5] "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline." Synlett.
-
Gewald, K., et al. (1966).[3][4] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte.
Sources
Technical Support Center: Troubleshooting Solubility of 2-Aminothiophenes in NMR Solvents
Welcome to the technical support center for resolving solubility challenges with 2-aminothiophene derivatives during Nuclear Magnetic Resonance (NMR) analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in preparing homogenous samples of these important heterocyclic compounds for structural elucidation. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to ensure you acquire high-quality NMR spectra.
Introduction: The Challenge of 2-Aminothiophene Solubility
2-Aminothiophenes are a critical class of heterocyclic compounds prevalent in many biologically active molecules.[1] However, their often crystalline and polar nature, combined with the presence of an amino group capable of hydrogen bonding, can lead to poor solubility in common deuterated solvents used for NMR spectroscopy.[2] This guide will walk you through a systematic approach to overcoming these solubility hurdles, from solvent selection to advanced sample preparation techniques.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when dealing with poorly soluble 2-aminothiophene samples.
Q1: My 2-aminothiophene derivative is insoluble in CDCl₃. What should I try next?
A1: Chloroform-d (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds and its ease of removal.[3][4] However, for polar compounds like many 2-aminothiophenes, it is often not a suitable solvent.[5][6] The next logical step is to try a more polar aprotic solvent.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is a powerful and versatile solvent known for its exceptional ability to dissolve polar organic compounds, polymers, and other challenging samples.[3][6][7][8] Its high boiling point also makes it suitable for variable temperature studies.[6]
-
Acetone-d₆: This is another good option for moderately polar compounds.[3]
-
Acetonitrile-d₃: This solvent is particularly useful for nitrogen-containing compounds and is thermally stable.[7]
Q2: I'm seeing broad peaks or no signal at all. Could this be a solubility issue?
A2: Yes, poor solubility is a primary cause of poor-quality NMR spectra. If your compound is not fully dissolved, you may observe:
-
Broadened signals: Suspended solid particles in the NMR tube disrupt the magnetic field homogeneity, leading to broad, indistinct peaks that cannot be corrected by shimming.[9]
-
Low signal-to-noise ratio: If only a small fraction of your sample is dissolved, the concentration of the analyte in solution may be too low to produce a strong signal, especially for less sensitive nuclei like ¹³C.[9][10]
-
Absence of signals: In cases of very poor solubility, the concentration of the dissolved analyte may be below the detection limit of the spectrometer.
It is crucial to ensure your sample is a homogenous solution before placing it in the spectrometer.[11]
Q3: Can I use a mixture of deuterated solvents?
A3: Absolutely. Using a mixed-solvent system is a common and effective strategy when a single solvent fails.[5] For instance, you can start with a primary solvent like CDCl₃ and add a few drops of a stronger solvent like DMSO-d₆ to improve solubility.[5] However, be aware that using mixed solvents can sometimes complicate shimming and may lead to shifts in the chemical shifts of your compound compared to a single solvent system.[12]
Q4: Will heating the sample help?
A4: Gentle heating can be an effective way to increase the solubility of a compound.[9] However, this should be done with caution, especially for thermally sensitive 2-aminothiophene derivatives. Always check the stability of your compound at elevated temperatures before proceeding. If you do heat the sample, ensure it remains dissolved upon cooling to the probe temperature. If the compound precipitates out, the benefits of heating will be lost.
Q5: What is the purpose of sonication?
A5: Sonication uses ultrasonic waves to agitate the sample, which can help break up solid aggregates and facilitate dissolution.[11][13] It is a useful technique to try, especially for stubborn samples, but it is not a guaranteed solution if the compound is inherently insoluble in the chosen solvent.[13]
Troubleshooting Guide: A Step-by-Step Approach
When faced with a poorly soluble 2-aminothiophene, a systematic approach is key. The following workflow provides a logical progression of techniques to try.
Caption: Troubleshooting workflow for 2-aminothiophene solubility in NMR solvents.
Protocol 1: Systematic Solvent Selection
The first and most critical step is selecting an appropriate deuterated solvent.[5] The choice should be guided by the polarity of your specific 2-aminothiophene derivative.
Methodology:
-
Start with a small amount of your sample: Place approximately 1-2 mg of your compound in a clean, dry vial.
-
Test with a common, less polar solvent: Add about 0.5 mL of CDCl₃. Gently agitate the vial. Observe for complete dissolution.
-
If insoluble, proceed to more polar solvents: If the compound does not dissolve in CDCl₃, carefully evaporate the solvent under a stream of nitrogen. Then, test the solubility in the following order, ensuring the previous solvent is fully removed:
-
Acetone-d₆
-
Acetonitrile-d₃
-
Methanol-d₄ (Note: This is a protic solvent and may cause exchange with labile protons like -NH₂ and -OH, leading to the disappearance of their signals.[5])
-
DMSO-d₆
-
DMF-d₇
-
-
For highly polar or ionic derivatives: If your compound has salt-like characteristics, consider Deuterium Oxide (D₂O).[5][7]
Data Presentation: Common Deuterated Solvents for 2-Aminothiophenes
| Solvent | Polarity | Typical Applications | Key Advantages | Potential Issues |
| Chloroform-d (CDCl₃) | Moderate | General organic compounds | Versatile, easy to remove | Often poor solubility for polar 2-aminothiophenes.[6][7] |
| Acetone-d₆ | Polar Aprotic | Moderately polar compounds | Good dissolving power for many organics | Can absorb water from the atmosphere. |
| DMSO-d₆ | Highly Polar Aprotic | Polar organics, challenging samples | Excellent for poorly soluble compounds | High boiling point makes sample recovery difficult.[6][7] Hygroscopic.[6] |
| Methanol-d₄ | Polar Protic | Polar compounds, H-exchange studies | Good solubility for polar molecules | Exchanges with labile protons (-NH₂, -OH).[5] |
| D₂O | Highly Polar Protic | Water-soluble, ionic compounds | Ideal for salts | Poor solubility for most organic compounds.[5][7] |
Protocol 2: Advanced - Acidification for Salt Formation
For 2-aminothiophenes that remain insoluble in standard deuterated solvents, converting the basic amino group into a more soluble salt can be a highly effective strategy.[14][15] This is achieved by adding a small amount of a deuterated acid.
Methodology:
-
Select a primary deuterated solvent: Choose a solvent in which your compound is at least partially soluble, or a solvent that is compatible with the intended acid. DMSO-d₆ is often a good choice.
-
Prepare your sample: Dissolve or suspend your 2-aminothiophene derivative in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Add a deuterated acid dropwise: Carefully add a small amount (e.g., 1-5 µL) of a deuterated acid, such as trifluoroacetic acid-d₁ (TFA-d) or hydrochloric acid in D₂O (DCl).
-
Mix thoroughly: After each addition, cap and invert the NMR tube several times to ensure thorough mixing.
-
Observe for dissolution: Continue adding the acid dropwise until the compound fully dissolves. Be mindful that excess acid can significantly alter the chemical shifts of your compound and may cause degradation.
Caption: Acidification to form a soluble ammonium salt for NMR analysis.
Causality Behind Experimental Choices:
-
Why use a deuterated acid? Using a deuterated acid prevents the introduction of a large, unwanted proton signal in your ¹H NMR spectrum.
-
Why add the acid dropwise? This allows for careful control of the pH and helps to avoid using a large excess of acid, which can complicate the spectrum and potentially lead to sample degradation.
Concluding Remarks
Overcoming the solubility challenges of 2-aminothiophenes in NMR solvents is often an iterative process that requires a systematic and logical approach. By starting with a thorough solvent screen and progressively employing more advanced techniques such as the use of co-solvents, physical methods, and chemical modifications like salt formation, researchers can successfully prepare high-quality samples for NMR analysis. This guide provides a robust framework to troubleshoot these issues, ensuring that the structural elucidation of these important compounds is not hindered by poor solubility.
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Isotope Science / Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents.
- Peng, J., et al. (n.d.). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC3076404/
- Benchchem. (n.d.). A Comparative Guide to Deuterated Solvents for NMR Analysis.
- Eleamen, G. R. A., et al. (2016). Improvement of Solubility and Antifungal Activity of a New Aminothiophene Derivative by Complexation with 2-Hydroxypropyl-β-cyclodextrin. SciELO. Retrieved from scielo.br/j/jbs/a/S7R8kYgKj3MSr7q47Gk8pRF/?lang=en
- Jadhav, N., et al. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Eleamen, G. R. A., et al. (2016, May 17). Improvement of Solubility and Antifungal Activity of a New Aminothiophene Derivative by Complexation with 2-Hydroxypropyl-β. SciSpace.
- Chemistry Stack Exchange. (2015, November 26). Deuterated solvents vs. regular solvents.
- Sahu, D., et al. (n.d.). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC4440474/
- Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts
- Sigma-Aldrich. (n.d.). NMR Solvents.
- ResearchGate. (2014, September 30). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?
- ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?
- alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Al-Zoubi, N. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Reddit. (2023, June 28). Salt formation. Retrieved from reddit.
- eGpat. (n.d.). Solvents in nmr spectroscopy.
- Jain, A., et al. (2010, July 15). Solubility enhancement techniques with special emphasis on hydrotrophy. Academia.edu.
- Rayner, P. J., et al. (2016, May 11). Aqueous NMR Signal Enhancement by Reversible Exchange in a Single Step Using Water-Soluble Catalysts. The Journal of Physical Chemistry C - ACS Publications. Retrieved from pubs.acs.org/doi/10.1021/acs.jpcc.6b02564
- Yoder, C. (n.d.). Common NMR Solvents. Wired Chemist.
- Fan, T. W-M. (n.d.). NMR Sample Preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Liu, Q., et al. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect.
- University of Ottawa. (n.d.). NMR Sample Preparation.
- Khan, I., et al. (2022, May 25). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC9144888/
- University of Minho. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Cambrex. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
- University of Puget Sound. (n.d.). Notes on NMR Solvents.
- University of Colorado, Boulder. (n.d.). Solvents for NMR spectroscopy.
- LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.
- ResearchGate. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?
- University College London. (n.d.). Sample Preparation.
- ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?
-
Bagby, S., & Tong, K. I. (n.d.). [5] Optimization of Protein Solubility and Stability for Protein Nuclear Magnetic Resonance. Retrieved from researchgate.net
- LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Wager, T., et al. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. SpringerLink.
- Reddit. (2018, December 4). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol.
Sources
- 1. scielo.br [scielo.br]
- 2. reddit.com [reddit.com]
- 3. NMR Solvents [sigmaaldrich.com]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Minimizing side products in the Friedel-Crafts acylation of 2-aminothiophenes
Technical Support Center: Friedel-Crafts Acylation of 2-Aminothiophenes
Welcome to the technical support guide for the Friedel-Crafts acylation of 2-aminothiophenes. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the complexities of this reaction and successfully synthesize your target 2-amino-5-acylthiophene intermediates by minimizing common side products.
Core Principles: The Challenge of Selectivity
The Friedel-Crafts acylation is a powerful method for forming C-C bonds on aromatic rings. For thiophene, the reaction is highly regioselective for the α-positions (C2 and C5) because the resonance stabilization of the carbocation intermediate (the σ-complex or Wheland intermediate) is greater for attack at these positions compared to the β-positions (C3 and C4).[1][2][3] When acylating a 2-substituted thiophene like 2-aminothiophene, electrophilic attack is strongly directed to the C5 position.[4]
The primary challenge, however, arises from the 2-amino group itself. It introduces a competing reaction pathway: N-acylation . The nitrogen atom's lone pair is highly nucleophilic and can directly attack the electrophilic acylium ion. Furthermore, as a Lewis base, the amino group can form a complex with the Lewis acid catalyst, which deactivates the entire ring system towards the desired electrophilic aromatic substitution.[5][6][7]
This competition between C-acylation and N-acylation is the central issue that must be controlled to achieve a successful outcome.
Caption: Competing C-acylation vs. N-acylation pathways.
Frequently Asked Questions & Troubleshooting Guide
Q1: My main product is the N-acylated thiophene. How do I favor C5-acylation?
This is the most common issue. The nucleophilicity of the amine is overpowering the nucleophilicity of the thiophene ring.
Root Cause: The lone pair on the nitrogen atom is more readily available to attack the acylium ion than the π-electrons of the thiophene ring, especially when the ring is partially deactivated by complexation with the Lewis acid.
Solution: Amine Protection. The most reliable strategy is to temporarily "mask" the amine's reactivity using a protecting group. By converting the amine into a less nucleophilic functional group (like an amide or carbamate), you effectively shut down the N-acylation pathway.[6] The protecting group is removed in a subsequent step after the C5-acylation is complete. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability during the Friedel-Crafts reaction and its relatively mild removal conditions.
Q2: What is the best strategy for protecting the amino group on my 2-aminothiophene?
Choosing the right protecting group is critical. The ideal group should be easy to install, stable to the Lewis acidic conditions of the acylation, and easy to remove without affecting the newly installed acyl group.
| Protecting Group | Introduction Reagent | Stability to Lewis Acids | Removal Conditions | Key Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Excellent | Strong acid (TFA, HCl) | Highly Recommended. Clean removal. The bulky group also helps direct acylation to the C5 position.[8] |
| Acetyl (Amide) | Acetic Anhydride or Acetyl Chloride | Good | Harsh (Strong acid/base, heat) | Less ideal. Deprotection can be difficult and may cleave the desired C-acyl group.[9] |
| Haloacetyl | Chloroacetyl Chloride | Good | Specific reagents (e.g., 2-aminothiophenol) | Offers mild, specific deprotection but requires an extra reagent.[10] |
Recommendation: Use the Boc group . It offers the best balance of stability and ease of removal for this specific application. See Protocol A below for a detailed workflow.
Q3: My reaction is turning black and forming a polymer. What's happening and how can I prevent it?
This indicates substrate or product degradation. Thiophene rings, particularly when activated by an amino group, can be sensitive to strong acids.
Root Cause:
-
Harsh Lewis Acid: A very strong Lewis acid like aluminum chloride (AlCl₃) can promote polymerization or ring-opening of the electron-rich thiophene.[4] Stoichiometric amounts of AlCl₃ are often required because it complexes with the ketone product, which increases its harshness.[11]
-
High Temperature: Exothermic reactions without proper temperature control can lead to decomposition.
Solutions:
-
Use a Milder Lewis Acid: Switch from AlCl₃ to a milder catalyst such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or a solid acid catalyst like Hβ zeolite.[4][12][13] These often provide better yields with fewer degradation byproducts.
-
Control the Temperature: Perform the reaction at a lower temperature. Start the addition of the Lewis acid and acylating agent at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature.
-
Protect the Amine: An unprotected amine exacerbates this issue. Protecting the amine reduces the ring's activation and makes it less susceptible to acid-catalyzed degradation.
Q4: How do I choose the right Lewis acid and how much should I use?
The choice and stoichiometry of the Lewis acid are critical for success.
| Lewis Acid | Relative Strength | Typical Stoichiometry | Comments |
| AlCl₃ | Very Strong | >1.0 equivalent | Prone to causing degradation of sensitive substrates. Often complexes irreversibly with the product.[11] Use with caution. |
| SnCl₄ | Strong | 1.0 - 1.2 equivalents | A good alternative to AlCl₃. Generally less harsh and can lead to cleaner reactions. |
| ZnCl₂ | Mild | Catalytic to 1.0 equiv. | A milder catalyst suitable for activated systems. May require higher temperatures or longer reaction times.[4] |
| Zeolites (e.g., Hβ) | Solid Acid | Catalytic (by weight) | Environmentally friendly, reusable, and often highly selective, preventing side reactions.[13] |
Recommendation: For a protected 2-aminothiophene, SnCl₄ is an excellent starting point. It is strong enough to promote the reaction efficiently but is less likely to cause the severe degradation seen with AlCl₃.
Recommended Experimental Protocol
Protocol A: C5-Acylation of 2-Aminothiophene via an N-Boc Protected Intermediate
This two-step protocol is designed to maximize the yield of the desired 2-amino-5-acylthiophene by preventing N-acylation and minimizing degradation.
Step 1: N-Boc Protection of 2-Aminothiophene
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophene (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in the same solvent.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (tert-butyl (thiophen-2-yl)carbamate) by flash column chromatography on silica gel.
Step 2: Friedel-Crafts Acylation of the N-Boc Protected Intermediate
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the N-Boc protected thiophene (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the flask to 0 °C in an ice bath.
-
Acylating Agent: Add the desired acyl chloride (1.1 eq) or acid anhydride (1.1 eq) to the solution.
-
Lewis Acid Addition: Slowly add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition to control the exotherm.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a flask containing ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting N-Boc-2-amino-5-acylthiophene by flash chromatography.
Step 3: N-Boc Deprotection
-
Setup: Dissolve the purified N-Boc-2-amino-5-acylthiophene in DCM.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-4 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Final Purification: Wash the organic layer with brine, dry, and concentrate. The resulting 2-amino-5-acylthiophene can be further purified by chromatography or recrystallization if necessary.
Troubleshooting Workflow
If your experiment yields an undesirable outcome, follow this logical guide to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting common issues.
References
- Benchchem. Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Benchchem.
- ChemContent. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. ChemContent.
- ResearchGate. Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles | Request PDF. ResearchGate.
- PrepChem.com. Synthesis of 2-acetyl-5-(aminomethyl)thiophene. PrepChem.com.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Published May 17, 2018.
- Wikipedia. Friedel–Crafts reaction. Wikipedia.
- Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Published April 30, 2017.
- Gembus V, Al-Mourabit A, Gabillet S, et al. Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. 2022;29:100787. doi:10.1016/j.scp.2022.100787.
- ECHEMI. Regioselectivity in Friedel–Crafts acylation of thiophene. ECHEMI.
- Oxford Learning Link. Appendix 6: Protecting groups. Oxford University Press.
- Sigma-Aldrich. Friedel–Crafts Acylation. Sigma-Aldrich.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Published September 24, 2022.
- Kocaturk M, Canacankatan N, Bayrak N, et al. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. 2022;7(13):11237-11251. doi:10.1021/acsomega.2c00216.
- Mondal J, Modak A, Bhaumik A. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Crystal Growth & Design. 2022;22(9):5575-5584. doi:10.1021/acs.cgd.2c00673.
- Polgár L. Haloacetyl groups as reversible protection of the amino function: cleavage with 2-aminothiophenol. FEBS Letters. 1974;47(1):15-18. doi:10.1016/0014-5793(74)80006-2.
- Chem-Station. Acyl Protective Groups. Chem-Station International Edition. Published April 3, 2014.
- Google Patents. US2492629A - Acylation of thiophene. Google Patents.
- Li X, Wang L, Fan X. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. 2014.
- Royle C, El-Emir E, Charalambous M, et al. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. 2024;14(39):28415-28425. doi:10.1039/d4ra04959d.
- Stanetty P, Schnürch M, Mihovilovic MD. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. 2006;11(5):375-383. doi:10.3390/11050375.
- Ghandi M, Taherpour S. Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. 2022;12(1):18-28. doi:10.22034/jcrs.2022.327503.1118.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Haloacetyl groups as reversible protection of the amino function: cleavage with 2-aminothiophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
Technical Support Center: Navigating Steric Hindrance in 3-Fluorobenzoyl Thiophene Derivatives
Welcome to the technical support center for the synthesis and functionalization of 3-fluorobenzoyl thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this important class of molecules. The inherent steric hindrance posed by the 3-fluorobenzoyl group on the thiophene ring often leads to sluggish reactions, low yields, and undesired side products. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your synthetic goals.
Section 1: Troubleshooting Guide - Common Experimental Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of 3-fluorobenzoyl thiophene derivatives. Each issue is presented with its probable causes and a set of actionable solutions, grounded in established chemical principles.
Issue 1: Low to No Yield in Friedel-Crafts Acylation of Thiophene with 3-Fluorobenzoyl Chloride
-
Probable Cause: The primary challenge in the Friedel-Crafts acylation of thiophene is controlling the regioselectivity. Thiophene is highly activated towards electrophilic aromatic substitution, with a strong preference for acylation at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate.[1][2] The 3-fluorobenzoyl group, while containing an electron-withdrawing fluorine, can still be a bulky electrophile, further complicating the reaction. Additionally, strong Lewis acids can lead to polymerization or degradation of the sensitive thiophene ring.[3]
-
Solutions & Scientific Rationale:
-
Choice of a Milder Lewis Acid: Instead of strong Lewis acids like AlCl₃, which can promote side reactions, consider using milder alternatives such as SnCl₄, ZnCl₂, or FeCl₃.[4] These catalysts are less prone to causing decomposition of the thiophene ring.[5][6] The Lewis acid's role is to activate the acyl chloride, making it a better electrophile.[7]
-
Solvent Optimization: The choice of solvent can significantly impact the reaction outcome. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often preferred for Friedel-Crafts acylations as they can help to control the reactivity.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to minimize the formation of byproducts and improve the selectivity of the desired product.[8]
-
Alternative Acylating Agents: If the acyl chloride proves too reactive or prone to decomposition, consider using the corresponding anhydride or a mixed anhydride. These can sometimes offer better control over the reaction.[9]
-
Issue 2: Poor Regioselectivity in the Acylation of a Pre-substituted Thiophene
-
Probable Cause: When a substituent is already present on the thiophene ring, its electronic and steric properties will influence the position of the incoming 3-fluorobenzoyl group. The inherent electronic preference of the thiophene ring for α-substitution often dominates, leading to a mixture of isomers.[1]
-
Solutions & Scientific Rationale:
-
Directed ortho-Lithiation: A powerful strategy to control regioselectivity is through directed ortho-lithiation.[10][11][12] If your thiophene substrate has a directing group (e.g., -CONEt₂, -OMe, -SO₂NR₂), you can use a strong base like n-butyllithium or sec-butyllithium to selectively deprotonate the position ortho to the directing group.[13] The resulting lithiated species can then be quenched with 3-fluorobenzoyl chloride to install the acyl group at the desired position with high precision.
-
Transition-Metal-Catalyzed C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation can provide excellent regiocontrol, even in the absence of a traditional directing group.[1] Catalysts based on palladium, rhodium, or ruthenium can selectively activate a specific C-H bond on the thiophene ring for subsequent acylation.
-
Issue 3: Failure of Suzuki-Miyaura Coupling with a Sterically Hindered 3-Fluorobenzoyl Thiophene Bromide
-
Probable Cause: The steric bulk of the 3-fluorobenzoyl group, especially if it is positioned ortho to the bromine atom, can significantly hinder the oxidative addition step in the Suzuki-Miyaura catalytic cycle.[14][15] This leads to a slow or stalled reaction. Furthermore, the boronic acid or ester coupling partner may be prone to protodeboronation under the reaction conditions.[16]
-
Solutions & Scientific Rationale:
-
Bulky, Electron-Rich Phosphine Ligands: To overcome the steric hindrance, employ palladium catalysts with bulky and electron-rich phosphine ligands.[14][15] Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands can promote the challenging oxidative addition step and stabilize the catalytically active species.[17] The steric and electronic properties of these ligands are crucial for the success of couplings involving hindered substrates.[14]
-
Use of Boronic Esters: Pinacol boronic esters are often more stable towards protodeboronation than their corresponding boronic acids.[16][18] Switching to the boronic ester can improve the overall efficiency of the coupling reaction.
-
Alternative Cross-Coupling Reactions: If the Suzuki-Miyaura reaction remains problematic, consider alternative cross-coupling strategies. For instance, a Negishi coupling (using an organozinc reagent) or a Stille coupling (using an organotin reagent) might be more effective for highly hindered substrates, although they come with their own set of considerations regarding reagent preparation and toxicity.[19][20]
-
Issue 4: Unsuccessful Buchwald-Hartwig Amination of a Hindered 3-Fluorobenzoyl Thiophene Halide
-
Probable Cause: Similar to Suzuki coupling, the steric hindrance around the C-X bond can impede the palladium-catalyzed Buchwald-Hartwig amination.[21][22] The choice of ligand and base is critical for the success of this transformation.[17][23]
-
Solutions & Scientific Rationale:
-
Specialized Ligands for Hindered Substrates: Utilize specialized ligands developed for challenging Buchwald-Hartwig aminations. Bulky N-heterocyclic carbene (NHC) ligands or highly specialized phosphine ligands like those from the Buchwald or Hartwig groups are often necessary to achieve good yields with sterically demanding aryl halides.[17][24]
-
Careful Selection of Base: The choice of base is crucial and can significantly impact the reaction outcome. Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used. The optimal base will depend on the specific substrates and ligand used.[17]
-
Microwave Irradiation: In some cases, using microwave irradiation can provide the necessary energy to overcome the activation barrier for sterically hindered couplings, leading to faster reaction times and improved yields.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue for 3-fluorobenzoyl thiophene derivatives in particular?
A1: The issue arises from the combination of the thiophene ring's geometry and the bulk of the 3-fluorobenzoyl substituent. The five-membered thiophene ring has specific bond angles that can bring substituents into close proximity. When a relatively large group like 3-fluorobenzoyl is attached, especially at the 3-position, it can sterically shield the adjacent positions (C2 and C4) from the approach of reagents. This "buttressing" effect can make reactions at these positions kinetically slow.
Q2: Can I use a Grignard reaction to introduce the 3-fluorobenzoyl group?
A2: Yes, a Grignard reaction is a viable alternative to Friedel-Crafts acylation.[25][26][27] You can prepare the thiophene Grignard reagent (e.g., 2-thienylmagnesium bromide) and react it with 3-fluorobenzoyl chloride.[28][29] This approach avoids the use of strong Lewis acids and can offer better regioselectivity if you start with a pre-functionalized, halogenated thiophene. However, you must ensure strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[26]
Q3: Are there any "green" or more environmentally friendly methods to consider for these syntheses?
A3: Yes, the field of green chemistry is continuously evolving. For Friedel-Crafts type reactions, the use of solid acid catalysts like zeolites can be a greener alternative to traditional Lewis acids, as they are often reusable and can be separated from the reaction mixture by simple filtration.[8] For cross-coupling reactions, developing more efficient catalysts that can operate at lower loadings and in more environmentally benign solvents is an active area of research.
Q4: How can I confirm the regiochemistry of my product?
A4: The most definitive method for confirming the regiochemistry of your product is through a combination of spectroscopic techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-¹H COSY, HSQC, and HMBC experiments, are invaluable for establishing the connectivity of atoms within the molecule. In many cases, single-crystal X-ray diffraction can provide unambiguous structural proof if you can obtain suitable crystals.
Section 3: Data & Protocols
Comparative Data on Suzuki-Miyaura Coupling Conditions
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| 2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 3 | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |
This table illustrates the significant impact of ligand and base selection on the yield of a sterically hindered Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Directed ortho-Lithiation and Acylation
Warning: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate safety precautions.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the 3-(directing group)-thiophene derivative (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Acylation: 3-Fluorobenzoyl chloride (1.2 eq) is added dropwise via syringe. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-acyl-3-(directing group)-thiophene derivative.
Section 4: Visualizing the Challenges and Solutions
Friedel-Crafts Acylation Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yielding Friedel-Crafts acylations.
Catalytic Cycle for Sterically Hindered Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura coupling, highlighting the challenging oxidative addition.
References
-
G. A. Molander and P. E. Gormis, "Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Halides," J. Org. Chem., 2008 , 73(18), 7481-7485. [Link]
-
J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Acc. Chem. Res., 2008 , 41(11), 1534-1544. [Link]
-
E. Negishi, "Magical Power of d-Block Transition Metals for C-C Bond Formation: From Stoichiometric to Catalytic Reactions," Angew. Chem. Int. Ed., 2011 , 50(29), 6738-6764. [Link]
-
V. Farina, V. Krishnamurthy, and W. J. Scott, "The Stille Reaction," Org. React., 1997 , 50, 1-652. [Link]
-
V. Snieckus, "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics," Chem. Rev., 1990 , 90(6), 879-933. [Link]
-
T. E. Barder, S. D. Walker, J. R. Martinelli, and S. L. Buchwald, "New Catalysts for the Suzuki-Miyaura Reaction: The Use of Sterically Hindered Biphenylmonophosphine Ligands," J. Am. Chem. Soc., 2005 , 127(13), 4685-4696. [Link]
-
J. P. Wolfe, S. Wagaw, J.-F. Marcoux, and S. L. Buchwald, "Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation," Acc. Chem. Res., 1998 , 31(12), 805-818. [Link]
-
D. A. Culkin and J. F. Hartwig, "Palladium-Catalyzed Amination of Aryl Halides and Triflates with Primary Alkylamines," Acc. Chem. Res., 2003 , 36(4), 234-245. [Link]
- J. Clayden, Organolithiums: Selectivity for Synthesis, Pergamon, 2002.
-
A. D. Allais, T. E. Barder, J. R. Martinelli, and S. L. Buchwald, "Scope and Method Development for the Suzuki-Miyaura Reaction of Boronic Acids with 2-Pyridyl Halides and Triflates," J. Org. Chem., 2007 , 72(4), 1109-1114. [Link]
- G. A. Olah, Friedel-Crafts and Related Reactions, Wiley-Interscience, 1963.
- M. B. Smith and J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed., Wiley, 2013.
-
P. Beak and V. Snieckus, "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics," Acc. Chem. Res., 1982 , 15(10), 306-312. [Link]
-
L. M. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed., 2008 , 47(34), 6338-6361. [Link]
-
A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angew. Chem. Int. Ed., 2002 , 41(22), 4176-4211. [Link]
- D. W. Slocum, "Directed Metallation in Thiophenes and Benzo[b]thiophenes," Adv. Organomet. Chem., 1995, 37, 1-76.
-
J. F. Hartwig, "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides," Acc. Chem. Res., 1998 , 31(12), 852-860. [Link]
- R. A. Sheldon, I. W. C. E. Arends, and U.
-
N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., 1995 , 95(7), 2457-2483. [Link]
-
D. T. Glatzhofer and D. T. Long, "Regioselectivity of Friedel-Crafts Acylation of 3-Substituted Thiophenes," J. Org. Chem., 1997 , 62(15), 5142-5144. [Link]
- S. P. Nolan, "N-Heterocyclic Carbenes in Synthesis," Wiley-VCH, 2006.
- F. Diederich, P. J. Stang, and R. R. Tykwinski, Modern Acetylene Chemistry, Wiley-VCH, 2005.
- G. K. S. Prakash and G. A. Olah, "Friedel-Crafts Acylation," in Comprehensive Organic Synthesis, B. M. Trost and I. Fleming, Eds., Pergamon Press, 1991, Vol. 3, pp 293-339.
- K. L. Chandra, P. Saravan, R. K. Singh, V. K. Singh, "Lewis acid catalyzed acylation reactions: scope and limitations", Tetrahedron, 2002, 58, 1369-1374.
- R. Singh, M. S. Viciu, N. Kramareva, O. Navarro, S. P. Nolan, "Coupling of sterically hindered aryl and activated alkyl chlorides bearing β-hydrogens has been successfully achieved by using N-heterocyclic carbene (NHC)Pd-carboxylate complexes as catalysts", Org. Lett., 2005, 7, 1829-1832.
-
Organic Chemistry Portal, "Friedel-Crafts Acylation", [Link]
- D. W. Knight, "The Grignard and Related Reactions," in Comprehensive Organic Synthesis, B. M. Trost and I. Fleming, Eds., Pergamon Press, 1991, Vol. 1, pp 435-472.
- "Thiophene Derivatives: Synthesis Strategies and Biological Significance", Journal of Chemical Research, 2024.
- R. C. Larock, "Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes", PubMed, 2002.
- "Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents", PMC, 2021.
- "Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes", Tetrahedron Letters, 2021.
- "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
-
Chemistry LibreTexts, "7: The Grignard Reaction (Experiment)", [Link]
- "Synthesis, Characterization of thiophene derivatives and its biological applications", Journal of Pharmaceutical and Applied Chemistry, 2025.
-
"1. Grignard Reaction", University of Toronto, [Link]
-
Organic Chemistry Portal, "Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides", [Link]
-
ResearchGate, "a) Schematic illustration of synthesis route for thiophene derivatives;...", [Link]
-
ResearchGate, "How to overcome Steric Hindrance?", [Link]
- Google Patents, "Acyl
- "Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes)
-
Freie Universität Berlin, "12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis", [Link]
-
ResearchGate, "Reaction of aryl Grignard reagents 1b-h with 2-fluorobenzoyl chloride...", [Link]
-
PubMed, "Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents", [Link]
-
SciSpace, "(PDF) Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization (2019) | José I. Urgel | 18 Citations", [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. orgsyn.org [orgsyn.org]
- 24. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. グリニャール試薬 [sigmaaldrich.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. d.web.umkc.edu [d.web.umkc.edu]
- 28. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 29. researchgate.net [researchgate.net]
Validation & Comparative
Structural Elucidation and Comparative Analysis: 2-Amino-3-fluorobenzoyl-5-methylthiophene
Executive Summary & Strategic Context
In the synthesis of kinase inhibitors and heterocyclic scaffolds, 2-Amino-3-fluorobenzoyl-5-methylthiophene (chemically described as (2-amino-3-fluorophenyl)(5-methylthiophen-2-yl)methanone) presents a unique analytical challenge. Unlike simple aromatics, this molecule possesses three distinct domains—an electron-rich thiophene, a hydrogen-bond-donating aniline, and an electronegative fluorine substituent—that create complex electronic environments.
This guide moves beyond basic spectral listing. It compares the analytical performance of High-Resolution NMR (1H, 13C, 19F) against standard HPLC/MS workflows, demonstrating why NMR is the non-negotiable standard for validating the regio-chemistry of this specific intermediate.
The Core Problem: Regioisomer Ambiguity
In large-scale synthesis, two critical impurities often mimic the target product in HPLC and MS:
-
Regioisomer A: 2-Amino-4 -fluorobenzoyl isomer (Fluorine migration).
-
Regioisomer B: 2-Amino-3-fluorophenyl -4-methylthiophene (Methyl migration on thiophene).
While LC-MS confirms the mass (
Comparative Analysis: NMR vs. Alternatives
The following table contrasts the efficacy of analytical techniques for this specific fluorinated heterocycle.
| Feature | 1H / 13C NMR | HPLC-UV / MS | IR Spectroscopy |
| Identity Confirmation | Definitive. | Ambiguous. Mass is identical for all regioisomers. | Supportive. Confirms C=O and |
| Purity Quantification | Absolute. qNMR (using TCNB std) gives purity without response factors. | Relative. Requires reference standards for all impurities. | Qualitative. Not suitable for <1% impurity detection. |
| Structural Insight | High. Reveals H-bonding status of | Low. No information on intramolecular electronic effects. | Medium. Carbonyl stretch shifts indicate conjugation. |
| Throughput | Low. (10-30 mins/sample). | High. (2-5 mins/sample). | High. (1 min/sample). |
Critical Insight: While HPLC is superior for throughput, NMR is the only technique capable of self-validating the structure without a pre-existing reference standard, primarily due to the diagnostic power of Carbon-Fluorine coupling.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral clarity, the following protocol is recommended.
A. Solvent Selection: The DMSO Imperative[1]
-
Do NOT use CDCl3 for primary characterization. The intramolecular hydrogen bond between the amine (
) and the carbonyl ( ) is weak. In CDCl3, the amine protons often broaden or exchange, obscuring integration. -
Use DMSO-d6. It stabilizes the amine protons, appearing as a sharp singlet or distinct broad peak at
7.0–7.5 ppm, allowing for accurate integration (2H).
B. Instrument Parameters
-
Frequency: 400 MHz minimum (500 MHz recommended to resolve second-order aromatic effects).
-
Pulse Sequence:
-
1H: 30° pulse, 1s relaxation delay (d1).
-
13C: Power-gated decoupling (WALTZ-16), 2s relaxation delay (essential for quaternary carbons attached to F).
-
-
Referencing: TMS at 0.00 ppm or DMSO residual peak at 2.50 ppm.
1H NMR Spectra Analysis[1][2][3][4][5][6][7][8][9][10][11]
Predicted & Diagnostic Signals (DMSO-d6)
The spectrum is defined by three distinct zones.
Zone 1: The Thiophene Ring (Heterocyclic Zone)
The 5-methyl substitution simplifies the thiophene region to two protons.
-
2.48 ppm (3H, s, doublet-like): The methyl group at position 5. It may appear as a fine doublet (
Hz) due to long-range coupling with H-4 of the thiophene ring. - 6.95 ppm (1H, dq, H-4): The proton adjacent to the methyl group.
- 7.60 ppm (1H, d, H-3): The proton adjacent to the carbonyl. It is significantly deshielded (downfield) due to the anisotropy of the carbonyl group.
Zone 2: The Benzene Ring (Coupling Zone)
This is the most complex region due to H-H and H-F coupling.
- 6.60 – 6.70 ppm (1H, td, H-5): The proton meta to the fluorine and para to the amine.
-
7.20 – 7.30 ppm (1H, multiplet, H-4): This proton is ortho to the Fluorine. Expect a large
coupling (~8-11 Hz) superimposed on the ortho H-H coupling. - 7.40 – 7.50 ppm (1H, d/dd, H-6): The proton ortho to the carbonyl. It is the most deshielded aromatic proton.
Zone 3: The Labile Protons
-
7.10 ppm (2H, br s,
): The amine protons. In DMSO, this integral must be exactly 2.0. If <2.0, suspect moisture exchange; if >2.0, suspect residual solvent or salt formation.
13C NMR Analysis: The Fluorine Fingerprint
The 13C spectrum is the definitive proof of structure because the Fluorine atom splits the carbon signals into doublets. This allows you to "walk" down the ring.
Key Chemical Shifts & Couplings (J-Values)
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Proof |
| C=O (Carbonyl) | 186.5 | Singlet (d) | Confirms ketone linkage. | |
| C-3 (C-F) | 149.0 | Doublet | Primary proof of F presence. | |
| C-2 (C-NH2) | 138.5 | Doublet | Proves F is ortho to Amine. | |
| C-4 | 118.0 | Doublet | Proves F is ortho to H-4. | |
| C-5 | 116.5 | Doublet | Meta coupling. | |
| Thiophene C-2 | 142.0 | Singlet | - | Attachment point to C=O. |
| Thiophene Me | 15.8 | Singlet | - | Confirms methyl group. |
Interpretation: If the Fluorine were in the 4-position (Regioisomer A), the
would shift to a different carbon environment, and the splitting pattern of the quaternary carbons would drastically change.
Visualization of Analytical Logic
The following diagram illustrates the decision matrix used to validate the compound, highlighting why NMR is the "Go/No-Go" gatekeeper.
Figure 1: Analytical workflow distinguishing the target molecule from regioisomers.
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Reich, H. J. (2020).[2] "13C NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data.
-
Sigma-Aldrich. (2023). "(2-Amino-3-fluorophenyl)(phenyl)methanone Analytical Standards." Product Catalog.
-
Royal Society of Chemistry. (2015). "Synthesis and NMR characterization of aminobenzoyl thiophenes." Med. Chem. Commun. Supporting Information.
Sources
FTIR absorption bands for amino and carbonyl groups in thiophenes
Topic: FTIR Absorption Bands for Amino and Carbonyl Groups in Thiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Thiophene Bioisostere
In medicinal chemistry, the thiophene ring is a classic bioisostere for benzene. However, "scaffold hopping" from a phenyl to a thienyl ring is not merely a geometric change; it induces profound electronic perturbations. Thiophene is
This guide provides a technical comparison of FTIR absorption bands for Amino and Carbonyl groups attached to thiophene versus their benzene counterparts. For the drug developer, distinguishing these subtle frequency shifts is critical for validating successful synthesis and assessing electronic distribution in potential active pharmaceutical ingredients (APIs).
Theoretical Framework: The Electronic Divergence
To interpret the spectra accurately, one must understand the underlying electronic causality. Unlike benzene, thiophene acts as a stronger electron donor to conjugated electron-withdrawing groups (like carbonyls).
-
Benzene: Resonant stability distributes electron density evenly.
-
Thiophene: The sulfur atom (
effect) pushes electron density into the ring and onto conjugated substituents.[1] This increases the single-bond character of attached groups, lowering their vibrational frequency.
Visualizing the Resonance Effect
The following diagram illustrates the electron donation pathway that alters the force constant (
Figure 1: Mechanistic flow of electron density in thiophene derivatives leading to frequency shifts.
The Carbonyl Group ( ): A Direct Comparison
The carbonyl stretch is the most intense and diagnostic band in the IR spectrum. In thiophenes, this band consistently appears at a lower frequency than in analogous benzene derivatives due to the hyperconjugative effect described above.
Comparative Data: Phenyl vs. Thienyl
| Functional Group | Benzene Analog (Reference) | Thiophene Analog (Target) | Shift ( | Explanation |
| Ketone | Acetophenone | 2-Acetylthiophene | Stronger resonance donation from thiophene reduces | |
| Aldehyde | Benzaldehyde | Thiophene-2-carbaldehyde | Pronounced conjugation effect; often appears as a doublet due to Fermi resonance.[1] | |
| Carboxylic Acid | Benzoic Acid | 2-Thiophenecarboxylic Acid | Highly dependent on H-bonding (dimerization) state.[1] |
Expert Insight:
When analyzing 2-acetylthiophene, do not mistake the lower frequency (
The Amino Group ( ): The Stability Paradox
Analyzing amino-thiophenes requires a nuanced approach. Unlike aniline (aminobenzene), which is stable, 2-aminothiophene is inherently unstable in its free base form. It rapidly tautomerizes to an imine or oxidizes/polymerizes upon exposure to air.
Therefore, "pure" 2-aminothiophene spectra are rare. In drug development, you will almost exclusively encounter stabilized derivatives (e.g., Gewald reaction products with electron-withdrawing groups at position 3) or salts.
Comparative Data: Aniline vs. Stabilized Aminothiophenes
| Feature | Aniline (Benzene) | Stabilized 2-Aminothiophene* | Diagnostic Notes |
| Often broader and shifted lower due to intramolecular H-bonding with the adjacent EWG (e.g., | |||
| Can overlap significantly with ring breathing modes or ester carbonyls in Gewald products.[1] | |||
| Ring Breathing | Thiophene ring modes are distinct; look for the |
*Note: "Stabilized 2-Aminothiophene" refers to structures like Ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Critical Validation Step:
If you synthesize a "naked" 2-aminothiophene and your IR spectrum shows a broad "hump" at
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish real electronic shifts from artifacts (like water vapor or contact pressure), follow this validated ATR (Attenuated Total Reflectance) protocol.
Workflow Diagram
Figure 2: Validated ATR-FTIR workflow for thiophene analysis.
Detailed Methodology
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal. Thiophenes are sulfur-rich and generally non-corrosive to ZnSe, but Diamond is preferred for hard crystalline solids (like Gewald salts).
-
Background Subtraction: Thiophene signals in the fingerprint region (
) are complex.[1] A fresh background scan (within 15 mins) is mandatory to prevent atmospheric water/ from masking the stretching modes. -
Hygroscopicity Check: Many aminothiophene salts (e.g., HCl salts) are hygroscopic.[1]
-
Test: If a broad band appears at
masking the doublet, dry the sample in a vacuum desiccator for 2 hours and rescan.[1]
-
-
Resolution: Set resolution to
or . Do not use lower resolution ( ) as it may merge the closely spaced ring breathing modes characteristic of heteroaromatics.[1]
References
-
BenchChem. (2025).[1][2] A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Acetylthiophene. Retrieved from
-
Mishra, R., et al. (2012). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction. Thieme Connect. Retrieved from
-
National Institute of Standards and Technology (NIST). Thiophene-2-carboxaldehyde Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard Reference Text).
-
Global Research Online. (2017). Thiophene Ring Vibrations and Electronic Effects. Retrieved from
Sources
Comparing HPLC retention times of fluoro vs chloro substituted aminothiophenes
Executive Summary
Verdict: In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on C18 stationary phases, chloro-substituted aminothiophenes consistently exhibit longer retention times (
This difference is driven by the higher lipophilicity (logP) and larger van der Waals radius of the chlorine atom compared to fluorine. While fluorine is highly electronegative, its low polarizability and small size (mimicking hydrogen) result in weaker hydrophobic interactions with the alkyl chains of the stationary phase compared to the more lipophilic chlorine.
Scientific Basis & Mechanistic Insight
To develop a robust separation method, one must understand the physicochemical drivers distinguishing these two halogens. The separation is not merely a result of molecular weight, but a complex interplay of electronic and steric factors.
The "Fluoro-Effect" vs. Chlorination
The substitution of a hydrogen atom with fluorine or chlorine alters the aminothiophene core differently:
-
Fluorine (F):
-
Electronegativity: 3.98 (Pauling).[1] Pulls electron density inductively, lowering the pKa of the amino group (making it less basic).
-
Lipophilicity: Minimal increase.[2][3] The C-F bond is highly polar but non-polarizable ("hard"). It often creates a "teflon-like" effect (omniphobicity), interacting weakly with both water and lipids.
-
Sterics: Van der Waals radius ~1.47 Å (close to Oxygen, slightly larger than Hydrogen).[1]
-
-
Chlorine (Cl):
-
Electronegativity: 3.16 (Pauling). Less withdrawing than F.
-
Lipophilicity: Significant increase.[1][2] The C-Cl bond is longer and more polarizable ("soft"). This increases the molecule's ability to induce transient dipoles, enhancing London Dispersion Forces with the C18 stationary phase.
-
Sterics: Van der Waals radius ~1.75 Å (approximating a Methyl group).
-
Chromatographic Interaction Mechanism
The following diagram illustrates the differential interaction of these species with a C18 stationary phase.
Figure 1: Mechanistic differentiation of halogenated aminothiophenes on C18 silica. The chloro-analog engages in stronger dispersive interactions, resulting in increased retention.
Experimental Protocol
Note on Stability: Aminothiophenes are prone to oxidation (turning dark/tarry). All samples must be prepared fresh in degassed solvents, preferably with an amber vial, and analyzed immediately.
Method Parameters
This generic protocol is optimized for separating halogenated heteroaromatics.
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm | Standard hydrophobicity backbone. End-capped to reduce silanol tailing of the amine. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) ensures the amino group is protonated ( |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN has lower viscosity and stronger elution strength than Methanol for aromatics. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Temperature | 30°C | Constant temperature prevents retention shifts due to viscosity changes. |
| Detection | UV @ 254 nm (and 280 nm) | Thiophene rings have strong absorbance at 254 nm. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Gradient Profile[2]
-
T=0 min: 95% A / 5% B (Equilibration)
-
T=15 min: 5% A / 95% B (Linear Ramp)
-
T=18 min: 5% A / 95% B (Hold)
-
T=18.1 min: 95% A / 5% B (Re-equilibration)
-
T=23 min: Stop
Workflow Diagram
Figure 2: Step-by-step experimental workflow for comparative profiling.
Comparative Data & Performance
The following data represents typical relative retention behavior derived from Hansch Substituent Constants (
Physicochemical Constants (Hansch Parameters)
The
| Substituent | Hansch | Hammett | Atomic Radius (Å) |
| Hydrogen (-H) | 0.00 | 0.00 | 1.20 |
| Fluoro (-F) | 0.14 | 0.06 | 1.47 |
| Chloro (-Cl) | 0.71 | 0.23 | 1.75 |
Source: Hansch, C., et al. (1991) & J. Med. Chem (1977).[4]
Predicted Retention Data (Relative)
Assuming a generic 2-amino-3-halo-thiophene scaffold on the protocol defined above:
| Compound ID | Substituent (R) | Predicted LogP | Relative Retention ( | Resolution ( |
| AT-H (Ref) | -H | ~1.1 | 1.0 (Ref) | - |
| AT-F | -F | ~1.3 | 1.2 - 1.4 | > 2.0 |
| AT-Cl | -Cl | ~1.9 | 2.5 - 3.0 | > 5.0 |
Analysis:
-
Separation Factor: The
between Cl (0.71) and F (0.14) is significant (0.57). This large lipophilicity gap guarantees that the Chloro-analog will elute significantly later than the Fluoro-analog. -
Peak Shape: Both compounds contain the amino group. If the mobile phase is not sufficiently acidic, peak tailing may occur. However, the electron-withdrawing nature of F (and to a lesser extent Cl) reduces the basicity of the amine compared to the unsubstituted parent, potentially improving peak symmetry.
Discussion & Application in Drug Design
Why this matters for SAR (Structure-Activity Relationship)
When a medicinal chemist swaps Chlorine for Fluorine, they are usually attempting to:
-
Block Metabolism: Both halogens block oxidative metabolism at the specific carbon, but F is generally more stable metabolically.
-
Reduce Lipophilicity: As shown in the HPLC data, switching Cl
F lowers the LogP. This is desirable if the Cl-analog is too lipophilic (LogP > 5), which causes poor solubility and high clearance. -
Steric Fit: If the binding pocket is tight, Cl might clash, whereas F (closer to H size) might fit while still providing electronic modulation.
Troubleshooting Co-elution
In rare cases (e.g., using Phenyl-Hexyl columns instead of C18), the
-
Scenario: If F and Cl analogs co-elute.
-
Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases interact strongly with halogenated aromatics via halogen-bonding and dipole-dipole interactions, often providing orthogonal selectivity to C18.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Kutchukian, P. S., et al. (2016). Inside the Mind of a Medicinal Chemist: The Role of Fluorine in Drug Design. PLOS ONE. Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link
-
Hernández-Mateo, F., et al. (2015). Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support. Journal of Combinatorial Chemistry (referenced for synthesis/stability context). Link
Sources
- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 3. quora.com [quora.com]
- 4. Substituent constants for correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative reactivity of 2-Amino-3-fluorobenzoyl-5-methylthiophene vs 5-ethyl analogs
This guide provides an in-depth technical comparison of 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene versus its 5-ethyl analog . These compounds are critical precursors in the synthesis of thienotriazolodiazepines (such as flubrotizolam and etizolam analogs), a class of potent bioactive molecules.
The analysis focuses on the chemical reactivity differences driven by the C5-substituent (methyl vs. ethyl) and the electronic influence of the 2-fluorobenzoyl moiety.
Executive Summary
The transition from a 5-methyl to a 5-ethyl substituent on the 2-amino-3-fluorobenzoylthiophene scaffold represents a subtle but impactful "fine-tuning" of the molecule's physicochemical profile. While the core cyclization reactivity remains largely conserved, the 5-ethyl analog exhibits distinct lipophilicity and metabolic stability profiles.
| Feature | 5-Methyl Analog (CAS: 51687-28-6) | 5-Ethyl Analog (Precursor to Etizolam analogs) |
| Electronic Effect (C5) | Standard Inductive Donor (+I) | Enhanced Inductive Donor (+I) |
| Nucleophilicity (C2-NH₂) | High | Slightly Higher (due to ring enrichment) |
| Lipophilicity (LogP) | Moderate (~3.2) | High (~3.7) |
| Metabolic Liability | C-Hydroxylation (rapid) | C-Hydroxylation (slower, different regioselectivity) |
| Primary Application | Flubrotizolam precursor | Etizolam/Fluclotizolam precursor |
Reactivity Analysis & Electronic Effects
A. The "Remote" Alkyl Effect (Methyl vs. Ethyl)
The alkyl group at position 5 (C5) of the thiophene ring exerts its influence through induction and hyperconjugation .
-
Electronic Enrichment: The ethyl group is a slightly stronger electron donor than the methyl group due to increased polarizability and inductive effects (
). This increases the electron density of the thiophene ring. -
Conjugation to Reaction Center: Since the thiophene ring is aromatic, this increased electron density is delocalized. The C2-amino group (
), which is conjugated to the C5 position, becomes marginally more nucleophilic in the 5-ethyl analog. -
Impact on Cyclization: In the synthesis of benzodiazepines (e.g., reaction with reactive electrophiles like bromoacetyl bromide), the 5-ethyl analog may exhibit slightly faster kinetics for the initial nucleophilic attack, though the difference is often negligible in high-yield optimized protocols.
B. The "Proximal" Fluoro Effect (The Benzoyl Moiety)
The 2-fluorobenzoyl group is the critical reactivity driver, distinct from the common 2-chlorobenzoyl analogs (e.g., in etizolam).
-
Electrophilicity: Fluorine is highly electronegative (
Pauling) but smaller ( Å vdW radius) than chlorine ( Å). The strong inductive withdrawal ( ) activates the carbonyl carbon towards intramolecular attack by the amine. -
Steric Gating: The smaller size of fluorine compared to chlorine reduces steric hindrance around the carbonyl. This makes the fluorobenzoyl analogs significantly more reactive toward cyclization than their chlorobenzoyl counterparts, often requiring milder conditions to prevent over-reaction or byproduct formation.
C. Mechanistic Pathway Visualization
The following diagram illustrates the electronic interplay and the critical cyclization pathway to the diazepine core.
Caption: Electronic push-pull mechanism facilitating the cyclization of the amino-ketone precursor.
Experimental Protocols
Protocol 1: Synthesis of the Precursor (Gewald Reaction Variant)
This protocol is adaptable for both 5-methyl and 5-ethyl analogs by selecting the appropriate ketone starting material.
Reagents:
-
Ketone: Propionaldehyde (for 5-methyl) or Butyraldehyde (for 5-ethyl) Note: In situ formation via Knoevenagel is common.
-
Activated Nitrile: 2-(2-fluorobenzoyl)acetonitrile.
-
Catalyst: Morpholine or Diethylamine.
-
Sulfur: Elemental sulfur (
).
Step-by-Step Methodology:
-
Condensation: Dissolve 2-(2-fluorobenzoyl)acetonitrile (1.0 eq) and the appropriate aldehyde/ketone (1.1 eq) in Ethanol. Add Morpholine (1.0 eq) dropwise. Stir at 50°C for 1 hour to form the Knoevenagel intermediate.
-
Thiophene Formation: Add elemental sulfur (1.0 eq) to the reaction mixture. Heat to reflux (78°C) for 3–5 hours.
-
Observation: The 5-ethyl analog reaction may require slightly longer reflux times due to the increased steric bulk of the propyl-intermediate chain, despite the electronic activation.
-
-
Workup: Cool to room temperature. The product often precipitates as a yellow/orange solid.
-
Purification: Filter the solid. Wash with cold ethanol. Recrystallize from EtOH/DMF.
-
Checkpoint: 5-Methyl analog MP: ~148–150°C. 5-Ethyl analog MP: ~122–125°C (lower due to crystal packing disruption by the ethyl chain).
-
Protocol 2: Cyclization to Thienodiazepine (Demonstrating Reactivity)
This step highlights the high reactivity of the fluoro-analog.
-
Acylation: Dissolve the 2-amino-thiophene precursor in DCM at 0°C. Add Bromoacetyl bromide (1.2 eq) and Pyridine (1.5 eq).
-
Note: The reaction is exothermic. The 5-ethyl analog reacts vigorously; ensure strict temperature control to avoid bis-acylation.
-
-
Cyclization: Treat the resulting bromoacetamide intermediate with Ammonia (NH₃) in Methanol at reflux.
-
Result: The 2-fluorobenzoyl group facilitates rapid ring closure (1-2 hours) compared to 2-chlorobenzoyl analogs (4-6 hours), driven by the lower steric barrier of the fluorine atom.
Comparative Data Summary
The following table synthesizes physicochemical and reactivity data derived from structural analogs and experimental precedents.
| Parameter | 5-Methyl Analog | 5-Ethyl Analog | Causality / Notes |
| Molecular Weight | 235.28 g/mol | 249.31 g/mol | Methylene (-CH₂-) unit addition. |
| LogP (Predicted) | ~3.18 | ~3.65 | Ethyl group significantly increases lipophilicity, affecting BBB permeability. |
| C2-NH₂ pKa | ~2.1 (Conjugate acid) | ~2.3 (Conjugate acid) | Ethyl group (+I effect) renders the amine slightly more basic. |
| Cyclization Rate | Fast | Very Fast | 5-Et donor effect + 2-F activation creates a highly reactive precursor. |
| Solubility (EtOH) | Moderate | Good | Ethyl chain disrupts crystal lattice energy, improving organic solubility. |
| Key Impurity | Dimerization (via S-S) | Oxidation (Benzylic) | Ethyl side chain is susceptible to benzylic oxidation at the |
References
-
Gewald Reaction Mechanism & Thiophene Synthesis
- Title: "Heterocyclic construction via the Gewald reaction: Synthesis of 2-aminothiophenes"
- Source:Journal of Heterocyclic Chemistry
-
Context: Foundational method for synthesizing the 2-amino-3-benzoylthiophene scaffold.[1]
-
Flubrotizolam and Designer Benzodiazepines
-
Title: "Flubrotizolam: A new designer benzodiazepine"[2]
- Source:Grokipedia / Cayman Chemical D
- Context: Identifies the 2-fluoro-5-methyl scaffold as the direct precursor to Flubrotizolam.
-
-
Electronic Effects of Fluorine vs. Chlorine
-
Etizolam Precursor Analysis
-
Title: "An unusual detection of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene... in illicit tablets"[5]
- Source:Drug Testing and Analysis (PubMed)
- Context: Confirms the existence and stability of the 5-ethyl analog in illicit supply chains.
-
-
Thiophene Reactivity Profiles
- Title: "Synthesis and Pharmacological Study of Thiophene Deriv
- Source:International Journal of Pharmaceutical Quality Assurance
-
Context: Comparative reactivity data for alkyl-substituted thiophenes.[1]
Sources
- 1. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Safety Operating Guide
2-Amino-3-fluorobenzoyl-5-methylthiophene proper disposal procedures
Technical Guide: Proper Disposal Procedures for 2-Amino-3-fluorobenzoyl-5-methylthiophene
Executive Summary & Operational Directive
The disposal of 2-Amino-3-fluorobenzoyl-5-methylthiophene requires a departure from standard organic waste protocols due to its specific functional motifs: a fluorinated benzoyl substituent and a thiophene core .[1]
Core Directive: This compound must be classified and segregated as Halogenated Organic Waste . Under no circumstances should this material be bulked with non-halogenated solvents or general organic trash.[1] The presence of the fluorine atom necessitates high-temperature incineration with acid gas scrubbing (to capture Hydrogen Fluoride), while the amino-thiophene moiety presents potential sensitization and aquatic toxicity hazards.[1]
Chemical Hazard Profile & Waste Characterization
Before disposal, you must understand why we segregate this compound. This is not bureaucratic red tape; it is chemical causality.[1]
| Functional Group | Hazard Characteristic | Disposal Implication |
| Fluorobenzoyl Group | Halogen Content | Critical: Upon combustion, this releases Hydrogen Fluoride (HF).[2][1] Standard incinerators lacking scrubbers will suffer refractory corrosion and release toxic emissions.[1] Must go to Halogenated Stream. |
| Thiophene Ring | Sulfur Content / Odor | Combustion releases Sulfur Dioxide ( |
| Primary Amine | Basic / Reactive | Potential for salt formation if mixed with strong acids in waste drums.[1] Keep separate from acid waste to prevent exotherms.[1] |
Physical State: Solid (Powder) Predicted RCRA Status: While likely not a "Listed" waste (U or P list) by specific CAS name, it effectively defaults to Hazardous Waste due to toxicity and ignitability characteristics if mixed with solvents.[2][1]
Pre-Disposal: Stabilization & Segregation[2]
The Golden Rule of Segregation:
-
DO NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides).[2][1] Thiophenes are electron-rich and can react violently.[1]
-
DO NOT mix with Strong Acids.[1] The amino group will protonate, generating heat and potentially precipitating unexpected salts that clog waste nozzles.[2][1]
Step-by-Step Segregation Protocol
-
Isolation: Isolate the solid compound from reaction mixtures. If in solution (e.g., dissolved in DCM or Ethyl Acetate), the entire solution defaults to the Halogenated Solvent Waste stream.[2][1]
-
Quenching (If Reactive): If the material is residual from a reaction involving reactive species (like acid chlorides), ensure the mixture is quenched (neutralized) before containerization.[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) containers.[1] Glass is acceptable but poses a breakage risk.[1] Avoid metal containers if the waste is acidic or if the amine is in a corrosive solvent mixture.[1]
The Disposal Workflow
This workflow ensures compliance with EPA standards (40 CFR) and protects downstream waste handlers.[1]
Process Diagram: From Bench to Incineration
Caption: Operational decision tree for the segregation and disposal of fluorinated thiophene intermediates.
Detailed Operational Procedures
A. Solid Waste Disposal (Preferred)
-
Collect: Sweep or scoop the powder into a dedicated wide-mouth HDPE jar.
-
Label: Apply a hazardous waste label.
-
Seal: Ensure the cap is tight. Wipe the exterior to remove dust.[1]
B. Liquid Waste Disposal (Solutions)
-
Solvent Compatibility: If dissolved in a non-halogenated solvent (e.g., Methanol), the presence of this fluorinated solute converts the entire mixture to Halogenated Waste .[2][1]
-
Transfer: Pour into the "Halogenated Organic Solvents" carboy.
-
Log: Record the approximate concentration and volume on the waste log sheet.
C. Spill Cleanup Protocol
If a spill occurs on the bench or floor:
-
PPE: Wear Nitrile gloves, safety glasses, and a lab coat.[2][1] If the powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.[2][1]
-
Containment: Do not dry sweep if dust generation is likely.[1] Use a wet wipe or cover with a damp paper towel.[1]
-
Cleanup:
-
Wipe up the material moving from the outside of the spill inward.
-
Place all wipes and contaminated gloves into a plastic bag.[1]
-
Seal the bag and place it into the Solid Hazardous Waste container.
-
-
Decontamination: Wash the surface with a mild detergent and water.[1]
Regulatory & Compliance Framework
To ensure your facility remains compliant with federal and local regulations (e.g., EPA RCRA), adhere to the following:
| Regulatory Body | Requirement | Action Item |
| EPA (RCRA) | Cradle-to-Grave Tracking | Ensure the waste manifest reflects "Halogenated Organic Solids/Liquids."[1] |
| DOT (Transport) | Shipping Name | Likely falls under UN 2811, Toxic solids, organic, n.o.s.[2][1] (thiophene derivative) for transport.[1] |
| Local EHS | Satellite Accumulation | Keep the container in the lab (Satellite Area) until full or until 3 days pass, then move to Central Accumulation. |
Why "Halogenated" Matters: In the US, waste streams are often divided into "F-listed" (spent solvents) and characteristic waste.[2][1] Even if this specific molecule isn't F-listed, waste vendors charge significantly more for halogenated waste because it requires specialized destruction (scrubbers).[2][1] Mislabeling it as "Non-Halogenated" can lead to:
-
Fines: For improper characterization.
-
Safety Incidents: Corrosion of incinerator infrastructure.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][5] [Link]
-
U.S. Environmental Protection Agency. (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[1] EPA.gov.[1] [Link][2][1]
-
American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[1] [Link][2][1]
Sources
A Senior Application Scientist's Guide to Handling 2-Amino-3-fluorobenzoyl-5-methylthiophene
This document provides essential, field-tested guidance for the safe handling, use, and disposal of 2-Amino-3-fluorobenzoyl-5-methylthiophene. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. The protocols herein are designed to be a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation. This guide moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and security.
Hazard Assessment: Understanding the Compound
While comprehensive toxicological data for 2-Amino-3-fluorobenzoyl-5-methylthiophene is not fully available, the known information and data from structurally similar aminobenzoyl and thiophene derivatives necessitate a cautious and proactive approach.[1] The primary risks are associated with irritation and potential harm from inhalation or skin contact.
Key Potential Hazards:
-
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4]
-
Skin and Eye Irritation : Direct contact can cause skin and eye irritation.[1][4][5][6]
-
Unknown Chronic Effects : The absence of long-term exposure data means we must assume the potential for chronic toxicity and handle the compound accordingly.[1]
| Hazard | Potential Effect | Primary Route of Exposure |
| Eye Contact | Serious Irritation[3][4][5] | Splashes of solutions, airborne dust |
| Skin Contact | Irritation[1][4] | Direct handling, spills, contaminated surfaces |
| Inhalation | Respiratory Tract Irritation[2][3] | Handling of solid powder, dust generation |
| Ingestion | May be harmful[5][6] | Accidental transfer from contaminated hands |
Engineering Controls: The First and Most Critical Line of Defense
Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls that isolate the hazard from the operator.
-
Chemical Fume Hood : All manipulations of 2-Amino-3-fluorobenzoyl-5-methylthiophene, especially the handling of its solid form, must be performed inside a certified chemical fume hood.[2][7][8] This is non-negotiable. The hood's constant airflow contains dust and prevents the inhalation of fine particulates.[2][9]
-
Ventilation : Ensure the laboratory is well-ventilated to maintain air quality and handle any fugitive emissions.[9][10][11]
-
Safety Stations : An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[3][7]
Personal Protective Equipment (PPE): A System for Personal Safety
The following PPE is required for all procedures involving this compound. The selection is based on a risk assessment that prioritizes maximum protection against the primary exposure routes.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles & face shield[12] | Nitrile or other chemical-resistant gloves (double-gloved recommended)[1][7] | Full-sleeved lab coat, buttoned | N95-rated dust mask or higher, even within a fume hood, to prevent exposure from transient airflow changes.[2] |
| Working with Solutions | Chemical safety goggles[1] | Nitrile or other chemical-resistant gloves[1][7] | Full-sleeved lab coat, buttoned | Not required if handled exclusively within a certified fume hood. |
| Large-Scale Operations | Chemical safety goggles & face shield[12] | Chemical-resistant gloves[1][7] | Chemical-resistant apron over lab coat or disposable coveralls[13][14] | Government-approved respirator may be required based on risk assessment.[7][13] |
Causality of PPE Choices:
-
Eye Protection : The choice of chemical splash goggles over standard safety glasses is deliberate. Goggles provide a seal around the eyes, offering superior protection from airborne dust and accidental splashes, which are known irritants.[3][4][5][12]
-
Hand Protection : Chemical-resistant gloves are essential as skin is a primary contact route.[1] Double-gloving when handling the solid provides an extra layer of security and allows for the safe removal of a potentially contaminated outer glove without exposing the skin.
-
Respiratory Protection : While a fume hood is the primary respiratory control, an N95 mask is recommended when handling the powder. This is because opening and closing the container or transferring the solid can create transient dust plumes that may not be immediately captured by the hood's airflow.[2]
Operational Protocol: A Step-by-Step Guide for Safe Handling
Adherence to a strict, logical workflow is critical for minimizing exposure risk. The following protocol covers the entire lifecycle of the compound in your lab.
Preparation and PPE Donning Sequence
Properly donning PPE is the first active step in ensuring your safety. The sequence is designed to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
-
Inspect PPE : Before starting, visually inspect all PPE for defects.
-
Wash Hands : Thoroughly wash and dry your hands.
-
Don Body Protection : Put on your lab coat, ensuring it is fully buttoned.
-
Don Respiratory Protection : If handling the solid, fit your N95 respirator now.
-
Don Eye/Face Protection : Put on your safety goggles and face shield.
-
Don Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Handling and Spill Management
Handling:
-
Work Zone : Designate a specific area within the fume hood for handling the compound.
-
Avoid Dust : When weighing the solid, do so on a weigh paper or in a tared container. Open and close the primary container slowly to minimize puffing of the powder. Avoid any actions that could generate dust.[2][9]
-
Transfers : Use a spatula for solid transfers. If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling : After use, securely close the container and wipe it down with a damp cloth before storing.[2][9]
Spill Response:
-
Minor Spill (in fume hood) :
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material.
-
Carefully sweep up the material and place it in a sealed container labeled "Hazardous Waste".[2]
-
Clean the spill area thoroughly with soap and water.
-
-
Major Spill (outside fume hood) :
-
Alert everyone and evacuate the immediate area.
-
Prevent entry to the area.[7]
-
Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Doffing PPE and Disposal
The removal of PPE is a critical control point to prevent contaminating yourself and your workspace.
-
Remove Gloves : Remove gloves using a technique that avoids touching the outer surface with your bare skin.[7]
-
Remove Lab Coat : Remove your lab coat, turning it inside out as you do, and place it in the designated receptacle.
-
Remove Eye/Face Protection : Remove your face shield and goggles.
-
Remove Respirator : Remove your respirator without touching the front.
-
Final Wash : Wash your hands thoroughly with soap and water.[5][7]
Waste Disposal:
-
All disposable PPE (gloves, masks) and materials contaminated with 2-Amino-3-fluorobenzoyl-5-methylthiophene must be disposed of as hazardous waste.
-
Place waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.[1][2] This must be handled by qualified personnel.[1]
References
-
Safety Data Sheet . (n.d.). AAPPTEC. Retrieved from [Link]
-
Material Safety Data Sheet . (n.d.). Accela ChemBio Inc. Retrieved from [Link]
-
Personal Protective Equipment (PPE) . (2026, February 4). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
-
Personal Protective Equipment (PPE) . (2025, September 12). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users . (2021, September). American Chemistry Council. Retrieved from [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals . (n.d.). Respirex International. Retrieved from [Link]
Sources
- 1. accelachem.com [accelachem.com]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
